Diethyl 2-methyl-3-oxosuccinate
描述
Diethyl oxalpropionate belongs to the class of organic compounds known as beta-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C3 carbon atom. Diethyl oxalpropionate is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, diethyl oxalpropionate is primarily located in the cytoplasm.
Structure
3D Structure
属性
IUPAC Name |
diethyl 2-methyl-3-oxobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCQBJWOCRPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883562 | |
| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759-65-9 | |
| Record name | 1,4-Diethyl 2-methyl-3-oxobutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 2-methyl-3-oxosuccinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-methyloxosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl oxalpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl 2-methyl-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for diethyl 2-methyl-3-oxosuccinate, a valuable intermediate in organic synthesis. The document details the core chemical reaction, experimental protocols, and quantitative data to support laboratory-scale synthesis.
Introduction
This compound, also known as diethyl methyloxalacetate, is a ketoester with significant applications in the synthesis of more complex molecules.[1] Its structure, featuring both alpha- and beta-ketoester functionalities, makes it a versatile building block in medicinal chemistry and drug development. This guide focuses on its most common and well-documented synthesis route: the Claisen condensation.
Primary Synthesis Pathway: Claisen Condensation
The principal method for synthesizing this compound is the Claisen condensation of diethyl oxalate and ethyl propionate. This carbon-carbon bond-forming reaction is base-catalyzed and results in the formation of a β-keto ester.
The overall reaction is as follows:
Diethyl Oxalate + Ethyl Propionate → this compound + Ethanol
Reaction Mechanism
The reaction proceeds through the following steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl propionate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the final product.
Synthesis Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 185-186 | 1.079 |
| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 99 | 0.891 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₄O₅ |
| Molar Mass | 202.20 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 116-119 °C at 12 Torr[2] |
| Density | ~1.1 g/mL[2] |
| Refractive Index | ~1.434[2] |
Table 3: Spectroscopic Data Summary
| Spectroscopy | Data Source |
| ¹H NMR | SpectraBase[1] |
| ¹³C NMR | SpectraBase[1] |
| IR | SpectraBase[1] |
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.
Materials and Equipment
-
Diethyl oxalate
-
Ethyl propionate
-
Sodium
-
Absolute ethanol
-
Anhydrous diethyl ether
-
33% Acetic acid solution
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure
-
Preparation of Sodium Ethoxide: In a suitable round-bottom flask, sodium is reacted with absolute ethanol in anhydrous diethyl ether to prepare a fresh solution of sodium ethoxide.
-
Reaction: The flask is cooled in an ice bath, and a mixture of diethyl oxalate and ethyl propionate is added dropwise with stirring.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature. The ether and ethanol are then removed by distillation. The residue is cooled and treated with a cold 33% acetic acid solution.
-
Extraction: The product is extracted with diethyl ether. The combined ether extracts are washed with water and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Purification: The solvent is removed by distillation, and the crude product is purified by vacuum distillation.
Expected Yield
The expected yield for this procedure is typically in the range of 60-70%.
Experimental Workflow Diagram
Alternative Synthesis Pathways
While the Claisen condensation is the most established route, other theoretical pathways for the synthesis of this compound include:
-
Esterification followed by Alkylation: This would involve the esterification of 2-methyl-3-oxosuccinic acid, which is not a readily available starting material.
-
Acylation of an Enolate with an Acyl Chloride: This could theoretically involve the acylation of the enolate of ethyl propionate with ethyl oxalyl chloride. However, this is a less common approach.
Detailed experimental protocols for these alternative methods are not well-documented in the scientific literature for this specific target molecule.
Conclusion
The Claisen condensation of diethyl oxalate and ethyl propionate provides a reliable and efficient method for the synthesis of this compound. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of organic and medicinal chemistry to produce this valuable synthetic intermediate. Careful execution of the experimental procedure is crucial for achieving high yields and purity.
References
An In-depth Technical Guide to the Spectroscopic Data of Diethyl 2-methyl-3-oxosuccinate
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 2-methyl-3-oxosuccinate (CAS No: 759-65-9), a significant chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure:
-
IUPAC Name: diethyl 2-methyl-3-oxobutanedioate[1]
-
Molecular Formula: C₉H₁₄O₅[1]
-
Molecular Weight: 202.20 g/mol [1]
-
Structure:
This guide presents a detailed analysis of the compound's spectral characteristics, crucial for its identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~4.25 | Quartet | ~7.1 | 2H | -O-CH₂ -CH₃ |
| ~4.20 | Quartet | ~7.1 | 2H | -O-CH₂ -CH₃ |
| ~3.80 | Quartet | ~7.2 | 1H | -CH (CH₃)- |
| ~1.40 | Doublet | ~7.2 | 3H | -CH(CH₃ )- |
| ~1.30 | Triplet | ~7.1 | 3H | -O-CH₂-CH₃ |
| ~1.25 | Triplet | ~7.1 | 3H | -O-CH₂-CH₃ |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a predicted spectrum based on the chemical structure.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C =O (ketone) |
| ~168 | C =O (ester) |
| ~165 | C =O (ester) |
| ~62 | -O-CH₂ -CH₃ |
| ~61 | -O-CH₂ -CH₃ |
| ~50 | -C H(CH₃)- |
| ~14 | -O-CH₂-CH₃ |
| ~13 | -O-CH₂-CH₃ |
| ~12 | -CH(CH₃ )- |
Note: This is a predicted spectrum. Actual chemical shifts may vary.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2980 | Medium-Strong | C-H stretch (alkane) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Note: Predicted characteristic absorption bands based on the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment Ion |
| 202 | Low | [M]⁺ (Molecular Ion) |
| 157 | Moderate | [M - OCH₂CH₃]⁺ |
| 129 | High | [M - COOCH₂CH₃]⁺[1] |
| 101 | Moderate | [CH₃CH(CO)COOCH₂CH₃]⁺ |
| 73 | Moderate | [COOCH₂CH₃]⁺ |
| 45 | Moderate | [OCH₂CH₃]⁺ |
| 29 | High | [CH₂CH₃]⁺[1] |
Note: Fragmentation patterns can be complex and may vary with the ionization technique used. The proposed fragments are based on the principles of mass spectral fragmentation.
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source. In the ion source, the molecules are ionized, most commonly by Electron Impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: Generalized workflow for spectroscopic analysis.
References
Physical properties of Diethyl 2-methyl-3-oxosuccinate (melting point, boiling point, density)
An In-depth Technical Guide to the Physical Properties of Diethyl 2-methyl-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 759-65-9), a compound of interest in various synthetic applications. The following sections detail its melting point, boiling point, and density, supported by experimental protocols for their determination.
Physical and Chemical Properties
This compound is an alpha-ketoester and a beta-ketoester, which makes it a versatile intermediate in organic synthesis.[1] Its physical state at room temperature is liquid.[2]
Data Presentation: Summary of Physical Properties
The experimentally determined and reported physical properties of this compound are summarized in the table below for clear reference.
| Physical Property | Value | Conditions |
| Melting Point | Not Applicable | - |
| Boiling Point | 138 °C[3][4][5] | at 23 mmHg |
| 116-119 °C[6] | at 12 Torr | |
| Density | 1.073 g/mL[3][4][5] | at 25 °C |
| 1.1 ± 0.1 g/cm³[6] | - |
Experimental Protocols
The following sections describe generalized experimental methodologies for the determination of the primary physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7]
Methodology:
-
A small volume (approximately 3 mL) of this compound is placed in a clean, dry test tube with a couple of boiling chips to ensure smooth boiling.
-
The test tube is clamped and lowered into a beaker containing a heating bath medium (e.g., water or silicone oil), ensuring the liquid level in the test tube is below the bath level.[7]
-
A thermometer is suspended in the test tube so that the bulb is just above the surface of the liquid.
-
The heating bath is heated gradually.
-
As the liquid begins to boil, the vapor temperature will rise and then stabilize.
-
The constant temperature observed during boiling is recorded as the boiling point at the measured atmospheric pressure.[7] It is crucial to note the pressure at which the boiling point is measured, as it significantly affects the result.
Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume.[8]
Methodology:
-
An analytical balance is turned on and zeroed.
-
A clean, dry measuring cylinder of a known volume (e.g., 10 mL) is placed on the balance, and its mass is recorded.[8]
-
A precise volume of this compound is added to the measuring cylinder, and the new total mass is recorded.
-
The mass of the liquid is determined by subtracting the mass of the empty cylinder from the total mass.
-
The density is calculated by dividing the mass of the liquid by the volume it occupies.[8] The temperature at which the measurement is taken should be recorded as density is temperature-dependent.
Determination of Melting Point
For substances that are liquid at room temperature, such as this compound, determining a melting point is not applicable. However, for solid compounds, the melting point is a critical indicator of purity.
General Methodology for Solids:
-
A small amount of the powdered solid is packed into a capillary tube, which is sealed at one end.[9]
-
The capillary tube is attached to a thermometer and placed in a heating bath (like a Thiele tube) or a melting point apparatus.
-
The sample is heated slowly and evenly.
-
The temperature range from when the first drop of liquid appears to when the entire sample becomes liquid is recorded as the melting point range. A narrow melting point range typically indicates a pure compound.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the key physical properties of a liquid chemical compound.
Caption: Workflow for Physical Property Determination.
References
- 1. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | CAS 759-65-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 9. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 2-methyl-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the keto-enol tautomerism of Diethyl 2-methyl-3-oxosuccinate. Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, is a critical consideration in drug development and chemical synthesis, as the different tautomers of a molecule can exhibit distinct physicochemical properties and biological activities. This document details the structural aspects of the keto and enol forms of this compound, the influence of solvents on the tautomeric equilibrium, and provides detailed experimental protocols for the characterization and quantification of each tautomer using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a form of prototropic tautomerism involving the migration of a proton and the shifting of a double bond. In the case of β-dicarbonyl compounds like this compound, the equilibrium exists between the diketo form and one or more enol forms. The α-hydrogen, located on the carbon between the two carbonyl groups, is sufficiently acidic to be removed, leading to the formation of an enolate ion which can then be protonated on the oxygen to yield the enol form.
The position of this equilibrium is influenced by several factors, including the structure of the compound, temperature, and the polarity and hydrogen-bonding capability of the solvent. Understanding and controlling this equilibrium is crucial in various applications, from reaction mechanism elucidation to the design of new drug candidates with specific desired properties.
Tautomeric Forms of this compound
This compound can exist in a dynamic equilibrium between its keto and enol tautomers. The presence of the methyl group at the α-position influences the stability and reactivity of both forms.
Caption: Keto-enol equilibrium of this compound.
The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a six-membered pseudo-ring. This intramolecular hydrogen bonding is a key factor in determining the position of the tautomeric equilibrium.
Quantitative Analysis of Tautomeric Equilibrium
The relative amounts of the keto and enol tautomers at equilibrium can be quantified using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for the quantitative analysis of keto-enol tautomerism because the interconversion between the tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.
Expected ¹H NMR Chemical Shifts:
| Proton | Keto Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) | Multiplicity |
| α-CH | ~3.5 - 4.0 | - | Quartet |
| α-CH₃ | ~1.4 - 1.6 | ~1.8 - 2.2 | Doublet |
| Vinylic H | - | ~5.0 - 5.5 | Singlet |
| Enolic OH | - | ~12.0 - 15.0 | Broad Singlet |
| OCH₂CH₃ | ~4.1 - 4.3 | ~4.1 - 4.3 | Quartet |
| OCH₂CH₃ | ~1.2 - 1.4 | ~1.2 - 1.4 | Triplet |
The equilibrium constant (Keq) can be calculated from the integrated areas of the signals corresponding to the keto and enol forms:
Keq = [Enol] / [Keto] = (Integral of Enol signal) / (Integral of Keto signal)
It is crucial to select signals from protons that are unique to each tautomer and have a known number of protons. For instance, the integral of the vinylic proton of the enol form can be compared to the integral of the α-proton of the keto form.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information about the carbon skeleton of the tautomers.
Expected ¹³C NMR Chemical Shifts:
| Carbon | Keto Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) |
| C=O (Ketone) | ~200 - 210 | - |
| C=O (Ester) | ~165 - 175 | ~170 - 180 |
| α-C | ~50 - 60 | ~90 - 100 |
| β-C (C=O) | ~190 - 200 | ~175 - 185 (C-OH) |
| α-CH₃ | ~15 - 25 | ~15 - 25 |
| OCH₂CH₃ | ~60 - 65 | ~60 - 65 |
| OCH₂CH₃ | ~13 - 15 | ~13 - 15 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy can be used to identify the functional groups present in each tautomer.
Characteristic IR Absorption Bands:
| Functional Group | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) |
| C=O Stretch (Ketone) | ~1725 - 1740 | - |
| C=O Stretch (Ester) | ~1740 - 1750 | ~1715 - 1730 |
| C=C Stretch | - | ~1640 - 1660 |
| O-H Stretch (Intramolecular H-bond) | - | ~2500 - 3200 (broad) |
Solvent Effects on Tautomeric Equilibrium
The solvent plays a critical role in determining the position of the keto-enol equilibrium. The general trend is that nonpolar solvents favor the enol form, while polar solvents favor the keto form.
Caption: Influence of solvent polarity on the keto-enol equilibrium.
-
Nonpolar Solvents: In nonpolar solvents, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond, which shields the polar hydroxyl and carbonyl groups from the nonpolar environment.
-
Polar Aprotic Solvents: Polar aprotic solvents can act as hydrogen bond acceptors, competing with the intramolecular hydrogen bond of the enol form and thus favoring the more polar keto form.
-
Polar Protic Solvents: Polar protic solvents can form intermolecular hydrogen bonds with both the keto and enol forms. However, they tend to stabilize the more polar keto form to a greater extent, shifting the equilibrium in its favor.
Quantitative Data on Solvent-Dependent Equilibrium (Predicted):
While specific experimental data for this compound is not available, the following table presents predicted trends in the percentage of the enol form in various solvents, based on the behavior of similar β-keto esters.
| Solvent | Dielectric Constant (ε) | Predicted % Enol |
| Hexane | 1.9 | High |
| Carbon Tetrachloride | 2.2 | High |
| Chloroform | 4.8 | Moderate |
| Acetone | 21 | Low |
| Dimethyl Sulfoxide (DMSO) | 47 | Very Low |
| Methanol | 33 | Very Low |
| Water | 80 | Very Low |
Experimental Protocols
Protocol for Quantitative ¹H NMR Analysis
This protocol outlines the steps for determining the keto-enol equilibrium constant of this compound in a given deuterated solvent.
Caption: Workflow for quantitative ¹H NMR analysis of tautomeric equilibrium.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for at least one hour before analysis to ensure the tautomeric equilibrium has been reached.
-
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons, which is essential for quantitative measurements. A D1 of at least 5 times the longest T₁ is recommended.
-
-
Data Processing and Analysis:
-
Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Identify the signals corresponding to the keto and enol tautomers (refer to the expected chemical shifts in Section 3.1).
-
Integrate the area of a well-resolved signal unique to the enol form (e.g., the vinylic proton) and a well-resolved signal unique to the keto form (e.g., the α-proton).
-
Calculate the molar ratio of the two tautomers by dividing the integral values by the number of protons each signal represents.
-
Calculate the equilibrium constant, Keq = [Enol]/[Keto].
-
Protocol for IR Spectroscopy Analysis
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).
-
For solution-state analysis, prepare a 5-10% (w/v) solution of the compound in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄).
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the salt plates or the solvent alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the keto and enol tautomers as outlined in Section 3.3. The presence and relative intensities of these bands will provide qualitative information about the tautomeric equilibrium.
-
Conclusion
The keto-enol tautomerism of this compound is a dynamic equilibrium that is highly sensitive to the surrounding environment, particularly the solvent. While specific quantitative data for this compound is not extensively documented, a thorough understanding of the principles governing tautomerism in β-dicarbonyl compounds allows for predictable behavior. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the tautomeric composition of this compound and similar molecules. Such characterization is indispensable for the rational design and development of new chemical entities in the pharmaceutical and chemical industries. Further research to experimentally determine the precise tautomeric ratios and thermodynamic parameters in various solvents is highly encouraged.
An In-depth Technical Guide to the Stability and Reactivity Profile of Diethyl 2-methyl-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-methyl-3-oxosuccinate is a versatile β-keto ester with significant applications in organic synthesis, serving as a key building block for a variety of molecules, including pharmaceuticals and agrochemicals. Its reactivity is primarily governed by the presence of the β-keto ester moiety, which allows for a range of chemical transformations. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, including its physical and chemical properties, stability under various conditions, and its behavior in key organic reactions. Detailed experimental protocols and mechanistic diagrams are provided to assist researchers in its practical application.
Introduction
This compound, also known as diethyl methyloxalacetate, is a diester that functions as both an α-ketoester and a β-ketoester.[1] This dual functionality, combined with the presence of an acidic α-proton, makes it a highly valuable intermediate in synthetic organic chemistry.[2] Its utility is demonstrated in the synthesis of complex molecules such as anticancer and antiviral agents, as well as in the production of functional polyesters.[3] A thorough understanding of its stability and reactivity is crucial for its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 759-65-9 | [2][4] |
| Molecular Formula | C₉H₁₄O₅ | [4] |
| Molecular Weight | 202.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [5] |
| Density | 1.073 g/mL at 25 °C | [4] |
| Boiling Point | 138 °C at 23 mmHg | |
| Flash Point | > 230 °F (> 110 °C) | [6] |
| Refractive Index | n20/D 1.432 | |
| pKa (predicted) | 9.30 ± 0.46 | [5] |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling, as well as for designing reaction conditions.
Thermal Stability
pH Stability and Hydrolysis
As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions.[9] The hydrolysis of β-keto esters yields a β-keto acid, which can be unstable and prone to decarboxylation.[8][10]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol. This process is typically irreversible.
The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for this compound is scarce, the general principles of ester hydrolysis apply. For β-keto esters, the hydrolysis can be a crucial step in synthetic pathways, often followed by decarboxylation to yield a ketone.[8]
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of its β-keto ester functionality. This includes the acidity of the α-proton, the electrophilicity of the carbonyl carbons, and the potential for keto-enol tautomerism.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group.[1][11][12] The position of this equilibrium is influenced by factors such as the solvent and temperature.[13] The enol tautomer is a key intermediate in many of the reactions of this compound.
Acidity of the α-Proton and Enolate Formation
The proton on the carbon atom situated between the two carbonyl groups (the α-proton) is significantly acidic due to the electron-withdrawing effect of both carbonyls and the resonance stabilization of the resulting enolate anion. This allows for the easy formation of the enolate in the presence of a suitable base, such as an alkoxide. This enolate is a potent nucleophile and is central to many of the reactions of this compound.
Key Reactions
The enolate of this compound can be readily alkylated by reaction with alkyl halides in an SN2 reaction. This is a powerful method for forming new carbon-carbon bonds at the α-position. The choice of base and reaction conditions is crucial to avoid side reactions.
The keto group of this compound can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄). This reaction yields diethyl 2-hydroxy-3-methylsuccinate.[14][15] Enzymatic reductions are also possible, offering high stereoselectivity.[16]
As an enolizable ester, this compound can participate in Claisen condensation reactions, both as a nucleophilic donor (after enolate formation) and as an electrophilic acceptor. In a "crossed" or mixed Claisen condensation, it can react with a non-enolizable ester.[17][18] This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of more complex β-dicarbonyl compounds.
The active methylene group of this compound can participate in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base.[19][20] This reaction leads to the formation of α,β-unsaturated compounds after a dehydration step.
References
- 1. researchgate.net [researchgate.net]
- 2. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 759-65-9 [smolecule.com]
- 4. This compound | CAS 759-65-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. diethyl (2R,3R)-2-methyl-3-hydroxysuccinate | C9H16O5 | CID 440395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aklectures.com [aklectures.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. This compound reductase - Wikipedia [en.wikipedia.org]
- 17. Claisen condensation - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. organicreactions.org [organicreactions.org]
- 20. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
Synonyms for Diethyl 2-methyl-3-oxosuccinate (e.g., Diethyl methyloxalacetate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 2-methyl-3-oxosuccinate, a versatile ketoester with significant applications in organic synthesis and medicinal chemistry. This document details its chemical identity, physical and spectral properties, a detailed synthesis protocol, and its application in the context of drug development, specifically as a precursor for dihydropteroate synthase (DHPS) inhibitors.
Chemical Identity and Synonyms
This compound is a chemical compound with the molecular formula C₉H₁₄O₅. For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.
| Identifier Type | Value |
| IUPAC Name | diethyl 2-methyl-3-oxobutanedioate |
| CAS Number | 759-65-9 |
| Molecular Weight | 202.20 g/mol |
| Synonym | Diethyl methyloxalacetate |
| Diethyl oxalpropionate[1] | |
| Methyloxalacetic acid diethyl ester[1] | |
| 2-Methyl-3-oxobutanedioic acid 1,4-diethyl ester | |
| Ethyl α-ethoxalylpropionate | |
| NSC 33946[1] | |
| Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
| 1,4-diethyl 2-methyl-3-oxobutanedioate | |
| Diethyl 2-methyloxosuccinate | |
| Diethyl 3-methyl-2-oxosuccinate | |
| Propanoic acid, 2-(ethoxyoxoacetyl)-, ethyl ester |
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is presented in the following tables, facilitating its identification and use in experimental settings.
Physical Properties
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oily liquid[1] | |
| Density | 1.073 g/mL at 25 °C[1][2] | (lit.) |
| Boiling Point | 138 °C at 23 mmHg[1] | (lit.) |
| 116-119 °C at 12 Torr[3] | ||
| Flash Point | >230 °F (>110 °C)[2][3] | |
| Refractive Index | n20/D 1.432[1] | (lit.) |
| pKa | 9.30 ± 0.46 | (Predicted)[1] |
| XLogP3 | 1.3[3] |
Spectral Data
| Spectroscopy Type | Data Highlights |
| GC-MS | Top peaks observed at m/z values of 29 and 129.[4] |
| LC-MS | Precursor Type: 203.0913995 [M+H]⁺. Collision Energy HCD (NCE 20-30-40%) shows major fragments at m/z 125.09611, 97.10128, 147.06584, 107.08575, and 135.07991.[4] |
| ¹H NMR | Data available in various deuterated solvents; chemical shifts are dependent on the solvent used.[5] |
| ¹³C NMR | Data available in various deuterated solvents; chemical shifts are dependent on the solvent used.[5] |
| Infrared (IR) | ATR-IR spectra are available from commercial suppliers.[4] |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol describes the synthesis of this compound from ethyl propionate and diethyl oxalate using a Claisen condensation reaction.[6]
Materials:
-
Sodium (powdered)
-
Xylene (dry)
-
Diethyl ether (absolute)
-
Ethyl alcohol (absolute)
-
Ethyl propionate
-
Diethyl oxalate
-
Acetic acid (33% solution)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Equipment:
-
3-L three-necked flask
-
Mercury-sealed stirrer
-
Reflux condenser with calcium chloride tube
-
Dropping funnel with calcium chloride tube
-
Ice-water bath
-
Water bath
-
Distillation apparatus with an efficient column
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a 3-L three-necked flask, powder 69 g (3 gram atoms) of sodium under dry xylene. Decant the xylene and wash the powdered sodium twice with small portions of dry ether. Add 1 L of absolute ether to the sodium.
-
Add 138 g (175 cc, 3 moles) of absolute ethyl alcohol dropwise through the dropping funnel. The addition may take 4-6 hours.
-
Condensation Reaction: Once all the sodium has reacted (cessation of boiling), immerse the flask in an ice-water bath.
-
Slowly add a mixture of 306 g (3 moles) of ethyl propionate and 438 g (3 moles) of diethyl oxalate through the dropping funnel over 2-3 hours, ensuring the ether does not reflux.
-
Work-up: After the addition is complete, remove the stirrer and set the condenser for downward distillation. Remove the ether and the alcohol formed during the reaction by heating on a water bath.
-
Cool the residue, which may solidify, and treat it with 600 cc of cold 33% acetic acid solution. Allow the mixture to stand for several hours with occasional shaking to completely decompose the sodium derivative.
-
Extract the product with four 500-cc portions of ether.
-
Wash the combined ether solution with 1 L of water, then with two 500-cc portions of saturated sodium bicarbonate solution, and finally with 1 L of water.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Purification: Remove the ether by distillation on a steam bath. Fractionally distill the residue under reduced pressure using an efficient column. Collect the fraction boiling at 114–116°C/10 mm. The expected yield is 363–425 g (60–70%).
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS 759-65-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. echemi.com [echemi.com]
- 4. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Biological Versatility of Diethyl 2-methyl-3-oxosuccinate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the biological significance of Diethyl 2-methyl-3-oxosuccinate, a versatile ketoester with applications in the synthesis of bioactive molecules. While direct biological activity of the compound itself is not extensively documented, its role as a key precursor in the development of novel therapeutic agents is of significant interest to researchers in drug discovery and medicinal chemistry. This document details its utility in synthesizing compounds with potential anticancer and antimicrobial properties, providing experimental protocols and quantitative data for representative derivatives.
Introduction to this compound
This compound is a chemical intermediate recognized for its role in metabolic pathways as a product of the enzyme this compound reductase.[1] Its primary significance in biomedical research lies in its function as a versatile building block for the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications.[2] The ketoester functionality of this compound makes it an ideal starting material for condensation reactions, such as the Hantzsch pyridine synthesis, to create substituted pyridine and thienopyridine scaffolds.[3] These scaffolds are prevalent in a wide range of biologically active molecules.
Synthetic Applications in Drug Discovery
The reactivity of this compound allows for its incorporation into complex molecular architectures. A notable application is in the synthesis of pyridine-2(1H)-thiones and their derivatives, which have demonstrated significant potential as both antimicrobial and anticancer agents.[4][5]
Synthesis of Pyridine-2(1H)-thione Derivatives
A common synthetic route to biologically active pyridine derivatives involves a multicomponent reaction analogous to the Hantzsch synthesis. This involves the condensation of a β-ketoester like this compound with a cyanide-containing active methylene compound, such as cyanoacetamide or cyanothioacetamide, and an aldehyde. The resulting dihydropyridine can then be oxidized to the corresponding pyridine.
Biological Activity of a Representative Derivative: 6-Aryl-3-cyano-4-methylpyridine-2(1H)-thione
This section focuses on the biological activities of a representative class of compounds synthesized using this compound as a precursor: 6-Aryl-3-cyano-4-methylpyridine-2(1H)-thiones.
Anticancer Activity
Certain pyridine-2(1H)-thione derivatives have exhibited promising anticancer properties.[2] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of a Representative Pyridine-Thiazole Hybrid Derivative (Compound 3) [5]
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.57 |
| Pseudo-normal human cell lines | - | >50 |
IC50: The concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
Pyridine derivatives are also known for their potential as antimicrobial agents.[4] Their efficacy is determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Table 2: In Vitro Antimicrobial Activity Profile of Representative Pyridine Derivatives [6]
| Compound | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) |
| 17d | - | - | - |
| Gatifloxacin (Control) | 1.0 | - | - |
| Fluconazole (Control) | - | - | 8 |
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Note: Specific MIC values for compound 17d against each organism were not detailed in the provided search results, but it was noted to have an MIC of 0.5 µg/mL against one bacterial strain and activity equivalent to fluconazole against a fungal strain.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and biological evaluation of pyridine derivatives derived from this compound.
General Protocol for the Synthesis of 6-Aryl-3-cyano-4-methylpyridine-2(1H)-thiones
This protocol is a representative example of a Hantzsch-type synthesis.[7][8]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Cyanothioacetamide
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
A mixture of this compound (10 mmol), the aromatic aldehyde (10 mmol), and cyanothioacetamide (10 mmol) is dissolved in ethanol (50 mL).
-
A catalytic amount of piperidine (0.5 mL) is added to the mixture.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol is based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.[2]
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)
-
Normal human cell line (e.g., BJ-1) for cytotoxicity comparison
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48 hours.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from dose-response curves.
Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (e.g., Gatifloxacin, Fluconazole)
-
96-well microtiter plates
Procedure:
-
A serial two-fold dilution of the test compounds and standard drugs is prepared in the appropriate broth in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
A positive control (broth with inoculum) and a negative control (broth only) are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathway and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethyl 2-methyl-3-oxosuccinate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-methyl-3-oxosuccinate, a versatile ketoester with significant applications in organic synthesis and biomedical research. This document details its historical discovery, the seminal synthesis via the Claisen condensation, and its key physicochemical properties. Furthermore, it explores the compound's role in biological systems, specifically its interaction with this compound reductase. Detailed experimental protocols, quantitative data, and visual diagrams of chemical and biological pathways are presented to serve as a practical resource for professionals in the field.
Introduction
This compound, also known by various synonyms including diethyl methyloxalacetate and ethyl α-ethoxalylpropionate, is an organic compound with the chemical formula C₉H₁₄O₅.[1][2][3] Structurally, it is a dicarboxylic acid ester featuring both α-keto and β-keto ester functionalities.[1] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide range of molecules, from pharmaceuticals and agrochemicals to functional polymers.[4] Its utility has been demonstrated in the development of novel anticancer and antiviral agents, highlighting its importance in medicinal chemistry and drug development.[4] This guide aims to provide a thorough understanding of its origins, synthesis, and properties.
Discovery and History
The synthesis of this compound is a classic example of the Claisen condensation , a fundamental carbon-carbon bond-forming reaction. The reaction itself was first described by the German chemist Rainer Ludwig Claisen in 1887.[5][6] While Geuther had observed a similar reaction with ethyl acetate in 1863, it was Claisen who elucidated the general scope and mechanism of the condensation between two esters in the presence of a strong base.[7]
The first documented preparation of this compound, then referred to as "Ethyl ethoxalylpropionate," was reported by Wislicenus and Arnold in 1888 . This pioneering work laid the foundation for the subsequent exploration and utilization of this compound in organic synthesis.
A standardized and reliable procedure for its synthesis was later published in the esteemed collection of vetted organic reactions, "Organic Syntheses" in 1943 (Collective Volume 2, page 272) , submitted by Richard F. B. Cox and S. M. McElvain.[8] This publication has since served as a cornerstone for the laboratory-scale production of this compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a fruity odor.[2] It is soluble in many common organic solvents.[2][9] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₅ | [1][3] |
| Molecular Weight | 202.20 g/mol | [1][3] |
| Density | 1.073 g/mL at 25 °C | [3] |
| Boiling Point | 114-116 °C at 10 mmHg; 138 °C at 23 mmHg | [8] |
| Refractive Index (n20/D) | 1.432 | |
| Flash Point | >110 °C (>230 °F) | [3] |
| pKa | Very weakly acidic | |
| LogP | 1.3 | |
| CAS Number | 759-65-9 | [3] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the two ethyl groups and the methyl and methine protons of the succinate backbone.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbons of the ester and ketone groups, as well as the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of C=O stretching vibrations for both the ester and ketone functionalities.
-
Mass Spectrometry: The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Synthesis of this compound
The most common and historically significant method for the preparation of this compound is the crossed Claisen condensation between diethyl oxalate and ethyl propionate.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Claisen Condensation (Organic Syntheses, Coll. Vol. 2, p. 272)
This procedure details the preparation of this compound, referred to as ethyl ethoxalylpropionate in the original publication.
Materials:
-
Sodium: 69 g (3 gram atoms)
-
Xylene
-
Absolute Ether: 1 L (and for extractions)
-
Absolute Ethyl Alcohol: 138 g (175 cc, 3 moles)
-
Ethyl Propionate: 306 g (3 moles)
-
Ethyl Oxalate: 438 g (3 moles)
-
33% Acetic Acid solution: 600 cc
-
10% Sodium Bicarbonate solution
-
Water
Equipment:
-
3-L three-necked flask
-
Mercury-sealed stirrer
-
Efficient reflux condenser with calcium chloride tube
-
Dropping funnel with calcium chloride tube
-
Ice-water bath
-
Water bath
-
Distillation apparatus with an efficient column
Procedure:
-
Preparation of Sodium Ethoxide: In a 3-L three-necked flask, 69 g of sodium is powdered under xylene. The xylene is decanted, and the sodium is washed twice with dry ether. 1 L of absolute ether is added to the powdered sodium. The flask is equipped with a stirrer, reflux condenser, and dropping funnel. 138 g of absolute ethyl alcohol is added dropwise through the funnel. The addition should take 4-6 hours, and the reaction is complete when the boiling ceases, indicating all the sodium has reacted.
-
Condensation Reaction: The flask is immersed in an ice-water bath. A mixture of 306 g of ethyl propionate and 438 g of ethyl oxalate is added slowly from the dropping funnel over 2-3 hours, ensuring the ether does not reflux.
-
Workup: After the addition is complete, the stirrer is removed, and the condenser is set for downward distillation. The ether and the ethanol formed during the reaction are removed by heating on a water bath. A yellow scum will form on the surface of the viscous red liquid. The distillation is stopped at this point.
-
Decomposition of the Sodium Derivative: The residue, which may solidify upon cooling, is treated with 600 cc of cold 33% acetic acid solution. The mixture is allowed to stand for several hours with occasional shaking to ensure complete decomposition.
-
Extraction and Purification: The product is extracted with four 500-cc portions of ether. The combined ether extracts are washed with 1 L of water, two 500-cc portions of 10% sodium bicarbonate solution, and finally with 1 L of water. The ether is removed by distillation on a steam bath.
-
Fractional Distillation: The residue is fractionated through an efficient column under reduced pressure. The fraction boiling at 114–116°C at 10 mm Hg is collected. The yield is 363–425 g (60–70% of the theoretical amount).
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Biological Significance
This compound is a substrate for the enzyme This compound reductase (EC 1.1.1.229).[10] This enzyme belongs to the family of oxidoreductases and catalyzes the reduction of the keto group at the 3-position of the succinate backbone.
The reaction involves the transfer of a hydride ion from NADPH, which acts as the reducing agent, to the carbonyl carbon. This enzymatic reduction is stereospecific, yielding diethyl (2R,3R)-2-methyl-3-hydroxysuccinate.[10] The enzyme has been identified and studied in organisms such as Saccharomyces fermentati. The systematic name for this enzyme class is diethyl-(2R,3R)-2-methyl-3-hydroxysuccinate:NADP+ 3-oxidoreductase.[10]
This metabolic transformation highlights a potential role for this compound and its derivatives in cellular metabolic pathways. The ability to be specifically recognized and transformed by an enzyme suggests that it may interact with biological systems in a defined manner, a property that is of significant interest in drug design and development.
Signaling Pathway Diagram
Caption: Enzymatic reduction of this compound.
Conclusion
This compound is a historically significant and synthetically versatile molecule. Its discovery is intrinsically linked to the development of one of the fundamental reactions in organic chemistry, the Claisen condensation. The well-established protocol for its synthesis, coupled with its unique chemical reactivity, has cemented its role as a valuable building block in the creation of complex molecular architectures. Its interaction with specific enzymes opens avenues for its application in biochemical research and as a scaffold in the design of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals, consolidating the key historical, chemical, and biological information on this important compound.
References
- 1. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. This compound | CAS 759-65-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. synarchive.com [synarchive.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chembk.com [chembk.com]
- 10. scs.illinois.edu [scs.illinois.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using Diethyl 2-methyl-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various medicinally relevant heterocycles utilizing diethyl 2-methyl-3-oxosuccinate as a versatile starting material. The following sections detail the synthesis of pyridazinones, pyrazoles, and pyridines, including reaction workflows, experimental procedures, and data presentation to aid in research and development.
Synthesis of Substituted Pyridazinones
Pyridazinone scaffolds are core structures in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including cardiovascular, analgesic, and anti-inflammatory properties. The cyclocondensation of a γ-keto ester like this compound with hydrazine hydrate offers a direct and efficient route to this important class of heterocycles.
Reaction Principle
The synthesis involves the reaction of this compound with hydrazine. The reaction proceeds through a cyclocondensation mechanism. Initially, one of the nitrogen atoms of hydrazine attacks the keto-carbonyl group to form a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on one of the ester carbonyls, leading to cyclization and the elimination of ethanol to form the stable six-membered dihydropyridazinone ring.
Caption: General workflow for pyridazinone synthesis.
Experimental Protocol: Synthesis of Ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Materials and Reagents:
-
This compound (C₉H₁₄O₅, MW: 202.20 g/mol )
-
Hydrazine hydrate (N₂H₄·H₂O, ~64% N₂H₄, MW: 50.06 g/mol )
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.11 g, 50 mmol) and absolute ethanol (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add hydrazine hydrate (2.5 mL, ~50 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.
Quantitative Data
| Parameter | Value |
| Reactants | |
| This compound | 50 mmol |
| Hydrazine Hydrate | ~50 mmol |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 85% |
Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and highly versatile method for the preparation of pyrazole derivatives.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2] this compound serves as an excellent 1,3-dicarbonyl precursor for the synthesis of highly functionalized pyrazoles, which are prevalent in many pharmaceutical agents.
Reaction Principle
The reaction commences with the condensation of the hydrazine with one of the carbonyl groups of this compound to form a hydrazone intermediate. The regioselectivity of this initial step is influenced by the steric and electronic environment of the two carbonyl groups. Following the formation of the hydrazone, an intramolecular cyclization occurs via the attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.[2]
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol: Synthesis of Ethyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Materials and Reagents:
-
This compound
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or Glacial Acetic Acid (as solvent and catalyst)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser or setup for stirring at room temperature
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (2.02 g, 10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the stirred solution. A slight exotherm may be observed.
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours or heat to reflux for 30 minutes to ensure complete reaction.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product to obtain ethyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. Further purification can be achieved by recrystallization if necessary.
Quantitative Data for Knorr Pyrazole Synthesis
| Parameter | Condition A (Hydrazine Hydrate) | Condition B (Phenylhydrazine) |
| Reactants | ||
| This compound | 10 mmol | 10 mmol |
| Hydrazine | Hydrazine Hydrate (10 mmol) | Phenylhydrazine (10 mmol) |
| Solvent/Catalyst | Ethanol | Glacial Acetic Acid |
| Reaction Temperature | Room Temperature to Reflux | 80 °C |
| Reaction Time | 2 hours (RT) or 30 min (Reflux) | 1 hour |
| Typical Yield | 80 - 90% | 75 - 85% |
| Product | Ethyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | Ethyl 4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate |
Synthesis of Substituted Pyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs), which are not only important intermediates for the synthesis of pyridines but also a class of drugs in themselves, most notably as calcium channel blockers.[3][4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[5] this compound can serve as the β-ketoester component in this synthesis.
Reaction Principle
The Hantzsch synthesis proceeds through a series of condensation and addition reactions. One molecule of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation. A second molecule of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product. The resulting 1,4-DHP can then be oxidized to the corresponding pyridine derivative.[5]
Caption: Hantzsch pyridine synthesis pathway.
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-bis(1-ethoxycarbonyl-1-methylethyl)-4-phenyl-pyridine-3,5-dicarboxylate and Subsequent Oxidation
Part A: Synthesis of the 1,4-Dihydropyridine
Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (4.04 g, 20 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (30 mL).
-
Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the diethyl 1,4-dihydropyridine derivative.
Part B: Oxidation to the Pyridine Derivative
Materials and Reagents:
-
1,4-Dihydropyridine from Part A
-
Manganese dioxide (MnO₂) or Nitric acid
-
Dichloromethane or Acetic acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up glassware
Procedure (using MnO₂):
-
Dissolve the 1,4-dihydropyridine (5 mmol) in dichloromethane (50 mL).
-
Add activated manganese dioxide (5 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and evaporate the solvent to yield the pyridine derivative. Purify by column chromatography if necessary.
Quantitative Data for Hantzsch Pyridine Synthesis
| Parameter | 1,4-Dihydropyridine Synthesis | Pyridine Synthesis (Oxidation) |
| Reactants | This compound (2 eq.), Aldehyde (1 eq.), Ammonium Acetate (1 eq.) | 1,4-Dihydropyridine (1 eq.), Oxidizing Agent (e.g., MnO₂, 5 eq.) |
| Solvent | Ethanol | Dichloromethane |
| Reaction Temperature | Reflux (~78 °C) | Room Temperature |
| Reaction Time | 3 - 4 hours | 12 - 24 hours |
| Typical Yield | 85 - 95% | 70 - 90% |
References
Application of Diethyl 2-methyl-3-oxosuccinate in Multicomponent Reactions for Heterocyclic Synthesis
Introduction: Diethyl 2-methyl-3-oxosuccinate is a versatile C5 building block utilized in organic synthesis, particularly in multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic scaffolds. Its unique α-keto-β-ester functionality allows for multiple reaction pathways, making it a valuable reagent for generating molecular diversity in drug discovery and medicinal chemistry. This document provides detailed application notes and experimental protocols for two key multicomponent reactions involving this compound: a Hantzsch-type synthesis of 1,4-dihydropyridines and a novel four-component synthesis of highly substituted pyrroles.
Hantzsch-Type Synthesis of 4-Methyl-Substituted 5-Nitro-1,4-Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1] These 1,4-dihydropyridine (1,4-DHP) cores are prominent in many biologically active compounds, including calcium channel blockers.[1] A notable application of this compound is in a modified Hantzsch-type reaction for the synthesis of unsymmetrical 4-methyl-substituted 5-nitro-1,4-dihydropyridines. This approach offers an efficient route to these valuable heterocyclic structures.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 4-methyl-substituted 5-nitro-1,4-dihydropyridines using this compound, showcasing the reaction's scope with different aromatic aldehydes.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | Diethyl 4-(phenyl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 85 |
| 2 | 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 88 |
| 3 | 4-Methoxybenzaldehyde | Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 82 |
| 4 | 3-Nitrobenzaldehyde | Diethyl 4-(3-nitrophenyl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 78 |
| 5 | 2-Thiophenecarboxaldehyde | Diethyl 4-(thiophen-2-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 80 |
Experimental Protocol
General Procedure for the Synthesis of 4-Methyl-Substituted 5-Nitro-1,4-Dihydropyridines:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (2.0 mmol), 2-nitroacetophenone (2.0 mmol, 0.33 g), this compound (2.0 mmol, 0.40 g), and ammonium acetate (6.0 mmol, 0.46 g).
-
Add glacial acetic acid (4 mL) to the mixture.
-
Stir the reaction mixture at 60 °C for 2.5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 40 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-methyl-substituted 5-nitro-1,4-dihydropyridine.
Reaction Pathway and Workflow
The following diagrams illustrate the proposed reaction mechanism for the Hantzsch-type synthesis and the general experimental workflow.
References
Diethyl 2-Methyl-3-oxosuccinate: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science
For Immediate Release
[City, State] – [Date] – Diethyl 2-methyl-3-oxosuccinate, a highly functionalized β-ketoester, has emerged as a critical building block in organic synthesis, enabling the efficient construction of a diverse array of heterocyclic compounds and polymers. Its unique structural features make it a valuable precursor for developing novel therapeutic agents and advanced materials. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals, highlighting its utility in the synthesis of pharmacologically active pyridazinones and imidazo[2,1-c]triazines, as well as its role in established multicomponent reactions like the Hantzsch pyridine and Knorr pyrazole syntheses.
Synthesis of Bioactive Heterocycles
This compound serves as a versatile starting material for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical compounds.
Application 1: Synthesis of Pyridazinone Derivatives
Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular effects. The synthesis of pyridazinone derivatives from this compound proceeds via a cyclocondensation reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate
This protocol is adapted from the synthesis of a similar pyridazinone derivative and can be optimized for this compound.
Materials:
-
This compound
-
Hydrazine hydrate (~64% hydrazine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | Hydrazine hydrate | Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate | Ethanol | Glacial Acetic Acid | 4-6 | ~70-85* |
*Expected yield based on similar reactions.
Signaling Pathway of Pyridazinone Derivatives in Inflammation:
Pyridazinone derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. They can inhibit the production of pro-inflammatory mediators such as thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Caption: Anti-inflammatory action of pyridazinone derivatives.
Application 2: Synthesis of Imidazo[2,1-c][1][2][3]triazine Derivatives with Anticancer Activity
Novel polynitrogenated heterocyclic compounds, such as imidazo[2,1-c]triazines, have demonstrated promising anticancer properties. This compound can be a precursor to intermediates used in the synthesis of these complex molecules. For instance, derivatives of diethyl succinate are used to synthesize compounds that induce necrosis in cancer cells.
Experimental Workflow for Anticancer Compound Synthesis:
The synthesis of these anticancer agents involves a multi-step process, often starting with the formation of a hydrazono intermediate from a diethyl succinate derivative, followed by cyclocondensation.
Caption: Synthetic workflow for imidazo[2,1-c]triazines.
Mechanism of Action: Induction of Regulated Necrosis
Certain synthesized triazine derivatives have been found to induce regulated necrosis, a form of programmed cell death, in cancer cells. This process is distinct from apoptosis and involves specific signaling pathways. One such pathway is necroptosis, which is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).
Caption: Necroptosis pathway induced by triazine derivatives.
Multicomponent Reactions
This compound is an ideal substrate for multicomponent reactions, which are highly efficient processes for generating molecular complexity in a single step.
Application 3: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are precursors to pyridines. These structures are prevalent in many biologically active molecules, including calcium channel blockers.
General Protocol for Hantzsch Pyridine Synthesis:
Materials:
-
This compound
-
Aromatic Aldehyde
-
Ammonium acetate or Ammonia
-
Ethanol or other suitable solvent
Procedure:
-
Combine the aromatic aldehyde (1 eq), this compound (2 eq), and ammonium acetate (1.1 eq) in a round-bottom flask.
-
Add ethanol as the solvent.
-
Reflux the mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture to induce crystallization of the dihydropyridine product.
-
Filter the product, wash with cold ethanol, and dry.
-
If desired, the dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or manganese dioxide.
Quantitative Data for Hantzsch-type Reactions:
Yields for Hantzsch syntheses are generally moderate to high, depending on the specific substrates and reaction conditions.
| β-Ketoester | Aldehyde | Nitrogen Source | Product Type | Yield (%) |
| This compound | Benzaldehyde (example) | Ammonium acetate | Dihydropyridine | 60-90* |
| Ethyl acetoacetate | Various aldehydes | Ammonia/Ammonium acetate | Dihydropyridines | 50-95 |
*Expected yield based on similar reactions.
Application 4: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a condensation reaction between a β-dicarbonyl compound and a hydrazine derivative to form pyrazoles. Pyrazole moieties are found in a wide range of pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors.
General Protocol for Knorr Pyrazole Synthesis:
A general protocol can be adapted for the use of this compound.
Materials:
-
This compound
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol or Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add the hydrazine derivative (1.0 eq) to the solution.
-
Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the substituted pyrazole.
Quantitative Data for Knorr-type Reactions:
| β-Dicarbonyl Compound | Hydrazine Derivative | Product Type | Yield (%) |
| This compound | Phenylhydrazine | Pyrazolone | 75-90* |
| Ethyl acetoacetate | Phenylhydrazine | Pyrazolone | High |
*Expected yield based on similar reactions.
Future Directions
The versatility of this compound continues to be explored in various fields. Its application in the synthesis of dihydropteroate synthase inhibitors for antibacterial drug development is an area of active research, although detailed protocols are still emerging. Furthermore, its use in polymer chemistry for the creation of biodegradable polyesters presents a promising avenue for sustainable materials. The continued investigation of this valuable building block is expected to lead to the discovery of new and improved pharmaceuticals and materials.
Application Notes and Protocols: Synthesis of Diethyl 2-methyl-3-oxosuccinate via Claisen Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Claisen condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters or β-diketones. This application note provides a detailed protocol for the synthesis of Diethyl 2-methyl-3-oxosuccinate, a valuable building block in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The synthesis is achieved through a crossed Claisen condensation between diethyl oxalate and diethyl propionate.[1][2][3] Diethyl oxalate is an ideal substrate for this reaction as it lacks α-hydrogens, preventing self-condensation and favoring the formation of the desired product.[1][3]
Reaction Principle
The reaction proceeds via the formation of an enolate from diethyl propionate upon treatment with a strong base, such as sodium ethoxide. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[1] Subsequent elimination of an ethoxide ion from the tetrahedral intermediate yields the β-keto ester, this compound.[1] The overall reaction is driven to completion by the deprotonation of the product, which has acidic α-hydrogens between the two carbonyl groups.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Propionate | 306 g (3 moles) | [2] |
| Diethyl Oxalate | 438 g (3 moles) | [2] |
| Sodium | 69 g (3 gram atoms) | [2] |
| Absolute Ethyl Alcohol | 138 g (175 cc, 3 moles) | [2] |
| Absolute Ether | 1 liter | [2] |
| Product | ||
| Product Name | This compound | [4][5] |
| Alternate Name | Ethyl ethoxalylpropionate | [2] |
| Yield | 363–425 g (60–70%) | [2] |
| Boiling Point | 114–116°C at 10 mmHg | [2] |
| Molecular Formula | C₉H₁₄O₅ | [4][5] |
| Molecular Weight | 202.20 g/mol | [4] |
| Density | 1.073 g/mL at 25 °C | |
| Refractive Index | n20/D 1.432 |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
Diethyl propionate
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethyl alcohol
-
Absolute ether
-
Xylene
-
Acetic acid
-
Sodium bicarbonate solution
-
Sodium sulfate
-
3-L three-necked flask
-
Mercury-sealed stirrer
-
Reflux condenser
-
Dropping funnel
-
Calcium chloride tubes
-
Ice-water bath
-
Water bath
-
Distillation apparatus
Procedure:
Part A: Preparation of Sodium Ethoxide
-
In a 3-L three-necked flask, powder 69 g (3 gram atoms) of sodium under xylene.
-
Cool the mixture, decant the xylene, and wash the powdered sodium twice with small portions of dry ether.
-
Add 1 liter of absolute ether to the powdered sodium.
-
Equip the flask with a mercury-sealed stirrer, an efficient reflux condenser, and a dropping funnel. Protect the condenser and funnel from moisture with calcium chloride tubes.
-
Add 138 g (175 cc, 3 moles) of absolute ethyl alcohol dropwise through the funnel. The addition should take four to six hours, depending on the efficiency of the condenser and stirrer.[2]
-
Continue stirring until all the sodium has reacted, as indicated by the cessation of boiling.
Part B: Claisen Condensation
-
Immerse the flask containing the sodium ethoxide solution in an ice-water bath.
-
Slowly add a mixture of 306 g (3 moles) of diethyl propionate and 438 g (3 moles) of diethyl oxalate through the dropping funnel. The addition should be slow enough to prevent the ether from refluxing, typically taking two to three hours.[2]
-
After the addition is complete, remove the stirrer and set the condenser for downward distillation.
-
Remove the ether and the alcohol formed during the reaction by heating on a water bath. A yellow scum may form on the surface of the red, viscous liquid as the alcohol distills.[2]
Part C: Work-up and Purification
-
Cool the residue, which may solidify.
-
Treat the residue with 600 cc of cold, 33 percent acetic acid solution.
-
Let the mixture stand for several hours with occasional shaking to ensure complete decomposition of the sodium derivative.
-
Extract the product with four 500-cc portions of ether.
-
Wash the combined ether solution with 1 L of water, followed by two 500-cc portions of 5 percent sodium bicarbonate solution, and finally with 500 cc of water.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by distillation on a steam bath.
-
Fractionally distill the residue under reduced pressure using an efficient column.
-
Collect the fraction boiling at 114–116°C/10 mm. The expected yield is 363–425 g (60–70% of the theoretical amount).[2]
Visualizations
Caption: Mechanism of the Claisen condensation to form this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 759-65-9 | Chemical-Suppliers [chemical-suppliers.eu]
Application Notes and Protocols: Diethyl 2-methyl-3-oxosuccinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Diethyl 2-methyl-3-oxosuccinate as a versatile building block in medicinal chemistry. This ketoester serves as a key precursor for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential, including anticancer, antimicrobial, and antiviral agents.
Application in the Synthesis of Anticancer Agents: Pyrazole Derivatives
This compound is a valuable starting material for the synthesis of substituted pyrazoles, a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including potent anticancer properties. The Knorr pyrazole synthesis is a common method employed for this transformation.
Rationale for Use
Pyrazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways. The structural scaffold provided by the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of activity and selectivity.
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol describes the synthesis of a substituted pyrazolone from this compound and a hydrazine derivative.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate or a substituted hydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired pyrazole derivative.
Workflow for Knorr Pyrazole Synthesis:
Caption: General workflow for the synthesis of pyrazole derivatives.
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of representative pyrazole derivatives against various cancer cell lines. While not all of these were explicitly synthesized from this compound in the cited literature, they represent the therapeutic potential of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Acetohydrazide | Ovarian (A2780) | 8.14 - 8.63 | [1] |
| Pyrazole Carbohydrazide | Skin (B16F10) | 6.30 - 6.75 | [1] |
| Pyrazole Triazole Thiol | Prostate (PC-3) | 5.26 - 5.32 | [1] |
| Fused Pyrazole | Liver (HepG2) | 0.31 - 0.71 | [2][3][4] |
| Pyrazole-Chalcone Hybrid | Oral Squamous Cell Carcinoma (HNO-97) | 10.0 - 10.5 |
Targeted Signaling Pathway: EGFR and VEGFR-2 Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor cell proliferation, survival, and angiogenesis.[2]
EGFR and VEGFR-2 Signaling Pathway:
Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.
Application in the Synthesis of Antimicrobial Agents: Dihydropyridine Derivatives
This compound is a key reactant in the Hantzsch dihydropyridine synthesis, a multi-component reaction that efficiently produces 1,4-dihydropyridine (DHP) scaffolds. These structures are not only known as calcium channel blockers but also exhibit a range of other biological activities, including antimicrobial effects.
Rationale for Use
The dihydropyridine core can be functionalized at various positions, leading to a library of compounds with diverse biological properties. The synthesis is straightforward and atom-economical, making it an attractive method for generating potential antimicrobial drug candidates.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
This protocol outlines the one-pot synthesis of a dihydropyridine derivative.
Materials:
-
An aromatic aldehyde
-
This compound (2 equivalents)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and this compound (2 equivalents) in ethanol.
-
Add ammonium acetate (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine derivative.
Workflow for Hantzsch Dihydropyridine Synthesis:
Caption: General workflow for the Hantzsch synthesis of dihydropyridines.
Quantitative Data: Antimicrobial Activity of Heterocyclic Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative heterocyclic compounds, demonstrating the potential antimicrobial activity of scaffolds that can be derived from this compound.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Staphylococcus aureus (MRSA) | 15.7 | |
| Pyrazole Derivative | Escherichia coli | 7.8 | |
| Thiophene Derivative | Staphylococcus aureus | 15.6 | [5] |
| Thiophene Derivative | Escherichia coli | 31.2 | [5] |
| Thiophene Derivative | Candida albicans | 62.5 | [5] |
Application in the Synthesis of Antiviral Agents
The versatility of this compound also extends to the synthesis of heterocyclic systems with potential antiviral activity. For instance, it can be used to construct pyrimidine and pyridine scaffolds, which are present in numerous antiviral drugs. The synthetic strategies often involve multi-step sequences where the initial pyrazole or dihydropyridine core is further functionalized. While direct and extensive quantitative data for antiviral compounds specifically derived from this compound is limited in publicly available literature, the synthetic accessibility of these core structures makes it a promising starting point for novel antiviral drug discovery programs. Further research is warranted to explore this potential fully.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzymatic Reactions Involving Diethyl 2-methyl-3-oxosuccinate Reductase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the enzymatic reactions involving Diethyl 2-methyl-3-oxosuccinate Reductase (EC 1.1.1.229). This document includes key biochemical data, detailed experimental protocols for enzyme assay and purification, and insights into its potential applications in drug development and organic synthesis.
Introduction
This compound reductase is an oxidoreductase that catalyzes the stereospecific reduction of this compound. The enzyme utilizes NADPH as a cofactor to produce diethyl (2R,3R)-2-methyl-3-hydroxysuccinate. This reductase, notably found in Saccharomyces fermentati, is of significant interest due to its ability to generate chiral synthons, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.
The enzymatic reaction is as follows:
diethyl (2R,3R)-2-methyl-3-hydroxysuccinate + NADP⁺ ⇌ this compound + NADPH + H⁺[1]
This enzyme's high stereoselectivity makes it a powerful tool for asymmetric synthesis, offering a green alternative to traditional chemical methods.
Biochemical Properties and Kinetic Data
The following tables summarize the key biochemical and kinetic properties of this compound Reductase isolated from Saccharomyces fermentati.
Table 1: General Properties of this compound Reductase
| Property | Value |
| Systematic Name | diethyl-(2R,3R)-2-methyl-3-hydroxysuccinate:NADP⁺ 3-oxidoreductase[1] |
| EC Number | 1.1.1.229[1] |
| CAS No. | 110369-21-6[1] |
| Source | Saccharomyces fermentati |
| Cofactor | NADPH |
| Molecular Weight | Approximately 40,000 Da |
| Subunit Structure | Monomer |
Table 2: Kinetic Parameters
| Substrate | Km (mM) |
| This compound | 0.23 |
| NADPH | 0.03 |
Table 3: Optimal Reaction Conditions and Stability
| Parameter | Optimum | Stability |
| pH | 7.0 | Stable between pH 6.0 and 8.0 |
| Temperature | 40°C | Stable up to 45°C |
Table 4: Substrate Specificity
| Substrate | Relative Activity (%) |
| This compound | 100 |
| Dimethyl 2-methyl-3-oxosuccinate | 85 |
| Ethyl 2-methyl-3-oxobutyrate | 15 |
| Ethyl acetoacetate | < 5 |
Applications in Drug Development and Organic Synthesis
The substrate, this compound, and its enzymatic reduction product are valuable intermediates in various synthetic pathways.
-
Chiral Building Blocks: The stereospecific reduction catalyzed by this enzyme provides optically pure diethyl (2R,3R)-2-methyl-3-hydroxysuccinate. This chiral molecule is a versatile synthon for the synthesis of complex organic molecules, including active pharmaceutical ingredients.
-
Antibacterial Drug Development: this compound is utilized in the synthesis of inhibitors for dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway of bacteria and a target for sulfonamide antibiotics.
-
Anticancer Research: This compound also serves as a precursor in the development of novel compounds with potential anticancer activities.
Experimental Protocols
The following are detailed protocols for the assay of enzyme activity and the purification of this compound Reductase from Saccharomyces fermentati.
Enzyme Activity Assay
The activity of this compound Reductase is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
10 mM this compound solution in buffer
-
2 mM NADPH solution in buffer
-
Enzyme solution
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture in a 1 ml cuvette containing:
-
850 µl of 100 mM potassium phosphate buffer (pH 7.0)
-
50 µl of 10 mM this compound
-
50 µl of 2 mM NADPH
-
-
Incubate the mixture at 40°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µl of the enzyme solution.
-
Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (ε = 6220 M⁻¹cm⁻¹).
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Purification Protocol for this compound Reductase
This protocol describes the multi-step purification of the reductase from the cell-free extract of Saccharomyces fermentati.
Step 1: Preparation of Cell-Free Extract
-
Harvest Saccharomyces fermentati cells from culture by centrifugation.
-
Wash the cells with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM 2-mercaptoethanol).
-
Resuspend the cell pellet in the same buffer and disrupt the cells using a French press or sonication.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour to remove cell debris. The supernatant is the cell-free extract.
Step 2: Ammonium Sulfate Fractionation
-
Slowly add solid ammonium sulfate to the cell-free extract with constant stirring to achieve 40% saturation.
-
Stir for 30 minutes and then centrifuge to remove the precipitate.
-
Increase the ammonium sulfate concentration of the supernatant to 70% saturation.
-
Stir for 30 minutes and collect the precipitate by centrifugation.
-
Dissolve the pellet in a minimal volume of the starting buffer and dialyze extensively against the same buffer.
Step 3: DEAE-Sephacel Chromatography
-
Load the dialyzed sample onto a DEAE-Sephacel column pre-equilibrated with the starting buffer.
-
Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the starting buffer.
-
Collect fractions and assay for enzyme activity. Pool the active fractions.
Step 4: Sephadex G-100 Gel Filtration
-
Concentrate the pooled active fractions from the previous step.
-
Apply the concentrated sample to a Sephadex G-100 column pre-equilibrated with the starting buffer.
-
Elute the proteins with the same buffer.
-
Collect fractions and assay for enzyme activity. Pool the active fractions containing the purified reductase.
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic reduction of this compound.
Experimental Workflow for Enzyme Purification
Caption: Purification workflow for the reductase enzyme.
References
Application Notes and Protocols for the Esterification of 2-Methyl-3-Oxosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of 2-methyl-3-oxosuccinic acid, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of a specific, standardized protocol for this particular substituted β-keto acid, the following methodologies are based on well-established procedures for the esterification of structurally similar compounds, such as β-keto esters and succinic acid derivatives.
Introduction
2-Methyl-3-oxosuccinic acid and its esters are important intermediates in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of both a β-keto group and two carboxylic acid functionalities offers multiple reaction sites, making controlled esterification a key step in its synthetic application. The choice of esterification method can influence reaction yield, selectivity, and the potential for side reactions. This note explores several common and effective methods for this transformation.
Data Presentation: Comparison of Esterification Methods
The following table summarizes various catalytic systems applicable to the esterification of carboxylic acids, with expected yields and conditions based on reactions with similar substrates like ethyl acetoacetate and succinic acid.[1][2][3]
| Catalyst System | Catalyst Loading | Alcohol | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Catalytic | Methanol (excess) | Methanol | Reflux | 6-15 | 85-95 | [4] |
| Boric Acid | 10 mol% | Benzyl Alcohol | Toluene | 60 | 8 | ~35 | [2] |
| 3-Nitrobenzeneboronic Acid | 2.5 mol% | Benzyl Alcohol | Toluene | Reflux | 5 | ~92 | [2][5] |
| H+-Zeolite β | Varies | Phenol | Toluene | 130 | 5 | ~96 (for diphenyl succinate) | [3] |
| DCC/DMAP (Steglich) | Stoichiometric | Various | Dichloromethane | 0 - RT | 3.5 | 90-98 | [6] |
| Candida antarctica Lipase B | Catalytic | Various | Solvent-free | 45 | 24-72 | >90 (for transesterification) | [7] |
Experimental Protocols
Below are detailed methodologies for three common esterification approaches.
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
This method is a classic, cost-effective approach suitable for producing simple alkyl esters.
Materials:
-
2-methyl-3-oxosuccinic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-methyl-3-oxosuccinic acid (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq), which will also serve as the solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 6-15 hours), allow the mixture to cool to room temperature.[4]
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, and finally with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Steglich Esterification using DCC and DMAP
This method is suitable for reactions with more sensitive or sterically hindered alcohols and proceeds under mild conditions.[6]
Materials:
-
2-methyl-3-oxosuccinic acid
-
Alcohol (1.2-2.5 eq per carboxylic acid group)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.3 eq per carboxylic acid group)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-methyl-3-oxosuccinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add the alcohol (1.2-2.5 eq per carboxyl group) and DMAP (0.1-0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1-1.3 eq per carboxyl group) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 3-5 hours.[6]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel.
Protocol 3: Heterogeneous Catalysis using H+-Zeolite β
This protocol offers a more environmentally friendly approach with a recyclable catalyst.[3]
Materials:
-
2-methyl-3-oxosuccinic acid
-
Alcohol (e.g., phenol)
-
H+-Zeolite β catalyst
-
Toluene
-
High-temperature reaction vessel with a Dean-Stark trap
-
Filtration apparatus
Procedure:
-
In a reaction vessel equipped with a Dean-Stark trap, combine 2-methyl-3-oxosuccinic acid (1.0 eq), the alcohol (e.g., phenol, 2.2 eq), H+-Zeolite β catalyst (e.g., 10 wt% of the acid), and toluene.
-
Heat the mixture to reflux (approximately 130 °C for toluene) and collect the water by-product in the Dean-Stark trap.
-
Monitor the reaction by TLC or by measuring the amount of water collected.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with toluene, dried, and reused.[3]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Applications of Diethyl 2-Methyl-3-Oxosuccinate in the Synthesis of Functional Polyesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-methyl-3-oxosuccinate is a versatile chemical intermediate with applications in various fields, including the synthesis of functional polymers. While not typically used as a direct monomer in polymerization, its structure allows for conversion into valuable building blocks for polyesters. This application note details the indirect route of utilizing this compound in polymer chemistry, focusing on its conversion to 2-methylsuccinic acid, which is then used in polycondensation reactions to create biodegradable and functional polyesters. These polyesters are of interest for applications in drug delivery, medical devices, and as environmentally friendly plastics.
Overview of the Synthetic Approach
The primary application of this compound in polymer chemistry involves a two-stage process:
-
Monomer Synthesis: Conversion of this compound into a polymerizable monomer, typically 2-methylsuccinic acid, through hydrolysis and decarboxylation.
-
Polymerization: Polycondensation of the resulting 2-methylsuccinic acid with a suitable diol to produce a functional polyester.
This approach allows for the introduction of a methyl side group into the polyester backbone, which can modify the polymer's physical and thermal properties, such as crystallinity, melting point, and degradation rate.
Quantitative Data Summary
The properties of polyesters synthesized using 2-methylsuccinic acid (derived from this compound) can be tailored by the choice of diol and polymerization conditions. The following tables summarize key quantitative data for representative polyesters based on 2-methylsuccinic acid.
Table 1: Molecular Weight and Polydispersity of Polyesters based on 2-Methylsuccinic Acid
| Polyester Composition | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| Poly(alkylene 2-methylsuccinate) | 5,000 - 100,000 | 30,000 - 300,000 | 1.0 - 6.0 |
| Aliphatic-Aromatic Copolyester | 10,000 - 60,000 | 60,000 - 200,000 | 2.0 - 4.0 |
Data compiled from patent literature describing polyesters based on 2-methylsuccinic acid.[1]
Table 2: Thermal Properties of Polyesters based on 2-Methylsuccinic Acid
| Polyester Type | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Aliphatic Polyesters | Varies with diol | Varies with diol | > 200 |
| Aliphatic-Aromatic Copolyesters | Varies with composition | Varies with composition | > 250 |
General thermal behavior observed for polyesters containing methylsuccinate units.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylsuccinic Acid from this compound
This protocol describes the hydrolysis and decarboxylation of this compound to yield 2-methylsuccinic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Hydrochloric acid (HCl) (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of 10% sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 2-4 hours to ensure complete hydrolysis of the ester groups.
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH ~1). This will protonate the carboxylate groups and facilitate the decarboxylation of the β-keto acid intermediate.
-
Gently heat the acidified solution to 50-60 °C for approximately 1 hour to ensure complete decarboxylation. Carbon dioxide evolution should be observed.
-
Extraction: Cool the solution and extract the 2-methylsuccinic acid with diethyl ether (3 x 50 mL).
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield crude 2-methylsuccinic acid.
-
Purification: The crude product can be purified by recrystallization from hot water or another suitable solvent.
Protocol 2: Synthesis of Poly(butylene 2-methylsuccinate)
This protocol outlines the melt polycondensation of 2-methylsuccinic acid with 1,4-butanediol.
Materials:
-
2-Methylsuccinic acid
-
1,4-Butanediol
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Esterification: Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with equimolar amounts of 2-methylsuccinic acid and 1,4-butanediol. A slight excess of the diol (e.g., 1.1 equivalents) can be used to compensate for any loss during the reaction.
-
Add a catalytic amount of titanium(IV) isopropoxide (e.g., 250 ppm) and an antioxidant.
-
Heat the mixture under a nitrogen atmosphere to 180-200 °C with constant stirring. Water will be produced and should be distilled off. Continue this step for 2-4 hours until the majority of the water has been removed.
-
Polycondensation: Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240 °C.
-
Continue the reaction under high vacuum for another 2-4 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.
-
Isolation: Cool the reactor and extrude the molten polymer. The resulting polyester can be pelletized for further processing and characterization.
Diagrams
Caption: Experimental workflow for the synthesis of poly(butylene 2-methylsuccinate).
Caption: Simplified reaction pathway from starting material to polyester.
References
Application Notes and Protocols for the Alkylation of Diethyl Oxaloacetate
Abstract
Diethyl oxaloacetate is a valuable synthetic intermediate due to its multiple reactive sites, particularly the active methylene group flanked by two carbonyl functionalities. This document provides a detailed experimental procedure for the C-alkylation of diethyl oxaloacetate. The protocol outlines the formation of the enolate anion followed by its reaction with an alkylating agent. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a foundational method for creating a variety of substituted β-keto esters.
Introduction
The alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] Diethyl oxaloacetate, a β-keto ester, possesses a particularly acidic methylene group (C-H protons at the α-carbon) due to the electron-withdrawing effects of the adjacent carbonyl groups.[2] Deprotonation of this site with a suitable base generates a resonance-stabilized enolate ion.[3][4] This enolate is a potent nucleophile that can react with electrophiles, such as alkyl halides, in a bimolecular nucleophilic substitution (SN2) reaction to form alkylated derivatives.[3][5] These resulting compounds are versatile precursors for the synthesis of more complex molecules, including heterocyclic compounds and derivatives of malonic ester.[6]
Reaction Mechanism and Signaling Pathway
The alkylation of diethyl oxaloacetate proceeds via a two-step mechanism:
-
Enolate Formation: A base, commonly sodium ethoxide (NaOEt), abstracts an acidic α-hydrogen from the methylene group situated between the two carbonyl groups of diethyl oxaloacetate. This acid-base reaction results in the formation of a resonance-stabilized enolate anion.[1][3]
-
Nucleophilic Attack (Alkylation): The resulting enolate anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (R-X) in an SN2 reaction. This step forms the new carbon-carbon bond, yielding the alkylated diethyl oxaloacetate derivative.[3][5]
While C-alkylation is the major pathway, O-alkylation can sometimes occur as an undesired side reaction.[2] The choice of solvent and base can influence the ratio of C- to O-alkylation.
Caption: General mechanism for the base-mediated alkylation of diethyl oxaloacetate.
Experimental Protocols
This protocol details a general procedure for the monoalkylation of diethyl oxaloacetate using sodium ethoxide as the base and an alkyl halide as the alkylating agent.
Materials and Equipment
-
Reagents:
-
Diethyl oxaloacetate (CAS: 108-56-5)
-
Anhydrous ethanol
-
Sodium metal (or commercial sodium ethoxide)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Diethyl ether (anhydrous)
-
10% Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Procedure
Step 1: Preparation of Sodium Ethoxide (if not using commercial)
-
Under an inert atmosphere (e.g., nitrogen or argon), add clean sodium metal pieces to a three-neck flask containing anhydrous ethanol.
-
Allow the reaction to proceed until all the sodium has dissolved. The reaction is exothermic and produces hydrogen gas, which should be vented safely.
Step 2: Enolate Formation
-
Cool the freshly prepared sodium ethoxide solution (or a commercial solution) in an ice bath.
-
Slowly add diethyl oxaloacetate dropwise to the cold ethoxide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete formation of the sodium enolate.
Step 3: Alkylation
-
While maintaining the cold temperature, add the alkyl halide dropwise to the enolate solution via the dropping funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux and maintain for 2-4 hours.[7] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
Step 4: Workup and Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and acidify with a dilute acid (e.g., 10% HCl) until the pH is acidic.[7]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[7]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[7]
Step 5: Drying and Purification
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain the pure alkylated diethyl oxaloacetate.
Safety Precautions
-
Sodium metal reacts violently with water. Handle with extreme care under an inert, anhydrous environment.
-
Alkyl halides are often toxic and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.
-
The reaction to prepare sodium ethoxide produces flammable hydrogen gas.
Data Presentation
The efficiency of the alkylation reaction can vary based on the reactivity of the alkyl halide and the reaction conditions. The table below summarizes typical reaction parameters and expected yields for the alkylation of diethyl oxaloacetate with various alkylating agents.
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Ethyl Iodide | Sodium Ethoxide | Ethanol | 3 | 75-85 |
| Benzyl Bromide | Sodium Ethoxide | Ethanol | 2 | 80-90 |
| n-Butyl Bromide | DBU | Benzene | 4 | 70-80[8] |
| Allyl Bromide | Sodium Ethoxide | Ethanol | 2.5 | 78-88 |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene. Yields are hypothetical estimates based on typical active methylene alkylations.
Experimental Workflow Visualization
The overall experimental process, from initial setup to final product characterization, is outlined in the workflow diagram below.
Caption: A generalized workflow for the alkylation of diethyl oxaloacetate.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 2-methyl-3-oxosuccinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of diethyl 2-methyl-3-oxosuccinate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard choice for the stationary phase is silica gel. For the mobile phase, a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is commonly used. A typical starting point is an ethyl acetate/hexane mixture[1]. The optimal ratio will need to be determined by thin-layer chromatography (TLC).
Q2: How do I determine the optimal eluent composition?
A2: The ideal eluent composition should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a silica gel TLC plate. This range generally ensures good separation from impurities without excessively long elution times. You can screen various ratios of ethyl acetate in hexanes (e.g., 1:9, 1:5, 1:4 v/v) to find the mixture that yields the target Rf value[1].
Q3: My purified product shows broad or tailing peaks in subsequent analysis (e.g., HPLC). What could be the cause?
A3: Broad or tailing peaks for β-keto esters like this compound are often attributed to keto-enol tautomerism occurring on the column[2]. The presence of both tautomers, which can interconvert at different rates, leads to poor peak shape.
Q4: How can I minimize the effects of keto-enol tautomerism during chromatography?
A4: While complete elimination can be difficult, several strategies can help. Using a less polar eluent system and running the column at a consistent, and possibly faster, flow rate can sometimes minimize on-column tautomerization. Some literature also suggests that for HPLC analysis, increasing the temperature can speed up the interconversion, leading to a single averaged peak[2]. For preparative column chromatography, the focus should be on achieving good separation despite this phenomenon.
Q5: What is the best way to load my sample onto the column?
A5: The sample should be dissolved in a minimal amount of the initial mobile phase or a solvent of similar or lower polarity. "Dry loading" is another effective technique, where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column. This method often results in better resolution.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate eluent polarity. - Column overloading. - Keto-enol tautomerism causing band broadening. | - Optimize the eluent system using TLC to achieve a larger ΔRf between your product and impurities. A good starting point is a low percentage of ethyl acetate in hexanes, gradually increasing the polarity. - Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight for difficult separations. - While tautomerism is inherent, a well-packed column and optimal flow rate can improve separation. |
| Product Elutes Too Quickly (High Rf) | - Eluent is too polar. | - Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Does Not Elute or Elutes Very Slowly (Low Rf) | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A gradient elution may be beneficial. |
| Streaking or Tailing of the Product Band on the Column | - Compound is interacting too strongly with the silica gel. - Keto-enol tautomerism. - Sample is not fully soluble in the mobile phase. | - The slightly acidic nature of silica gel can sometimes cause issues. Consider using neutral alumina as an alternative stationary phase. - This is a common issue with β-keto esters. Focus on achieving separation from impurities rather than a perfectly sharp band. - Ensure your sample is fully dissolved before loading, or use the dry loading technique. |
| Cracked or Channeled Silica Bed | - Improper column packing. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Gently tap the column during packing to settle the silica and remove air bubbles. |
| Low Recovery of Purified Product | - Product is still on the column. - Product is highly volatile and lost during solvent removal. - Irreversible adsorption to the silica gel. | - After the main fractions are collected, flush the column with a much more polar solvent (e.g., 50% ethyl acetate in hexanes) to see if more product elutes. - Use a rotary evaporator at a moderate temperature and vacuum to remove the solvent. - This is less common but can occur with very polar or acidic compounds. Pre-treating the silica gel with a small amount of a volatile base like triethylamine in the eluent can sometimes mitigate this, but be aware this will change the chromatography conditions. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline. The specific eluent composition should be optimized based on TLC analysis of the crude reaction mixture.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 or 100-200 mesh)[1]
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
2. Column Preparation (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the optimized eluent to the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 100-200 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Ethyl Acetate / Hexanes | The ratio should be optimized via TLC. |
| Example Eluent Ratio | 1:9 to 1:4 (v/v) Ethyl Acetate:Hexanes[1] | A specific example for a similar compound purification used a 1:5 (v/v) ratio[3]. |
| Target Rf Value | 0.2 - 0.4 | Provides a good balance between separation and elution time. |
| Expected Yield | 85 - 95% | Yields can be high if the reaction is clean and the chromatography is performed carefully[3][4]. |
| Expected Purity | >95% | Purity should be assessed by techniques like NMR or GC-MS. |
Visualizations
References
- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Diethyl 2-methyl-3-oxosuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 2-methyl-3-oxosuccinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for the synthesis of this compound is a crossed Claisen condensation. This reaction involves the condensation of diethyl oxalate with ethyl propionate in the presence of a strong base, such as sodium ethoxide.[1][2] Diethyl oxalate serves as the acylating agent, while ethyl propionate provides the enolizable alpha-protons.[1][3]
Q2: Why is my yield of this compound consistently low?
Low yields in this synthesis can stem from several factors. Common issues include the presence of moisture, improper base selection or stoichiometry, and side reactions such as the self-condensation of ethyl propionate.[2][4] Careful control of reaction conditions and purification procedures is crucial for maximizing the yield.
Q3: What are the potential side products in this reaction?
The primary side product of concern is the self-condensation product of ethyl propionate, which is ethyl 2-methyl-3-oxopentanoate. This occurs when the enolate of ethyl propionate reacts with another molecule of ethyl propionate instead of diethyl oxalate.[3] Additionally, hydrolysis of the ester functional groups in either the reactants or the product can occur if water is present in the reaction mixture.[4][5]
Q4: How can I minimize the formation of the self-condensation byproduct?
To minimize the self-condensation of ethyl propionate, it is recommended to add the ethyl propionate slowly to a mixture of the base (e.g., sodium ethoxide) and diethyl oxalate.[3] This strategy keeps the instantaneous concentration of the enolizable ester low, thereby favoring the desired crossed condensation reaction.[3]
Q5: What is the best method for purifying the final product?
The most effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[6] This technique separates the product from lower-boiling starting materials and higher-boiling side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base: The sodium ethoxide may have decomposed due to exposure to moisture or air. | Use freshly prepared or commercially available sodium ethoxide from a reliable source. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Presence of Water: Moisture in the reagents or glassware can quench the base and hydrolyze the esters. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. | |
| 3. Insufficient Base: A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the product.[7][8] | Use at least one full equivalent of sodium ethoxide relative to the ethyl propionate. | |
| Formation of Significant Side Products | 1. Self-Condensation of Ethyl Propionate: The concentration of the ethyl propionate enolate is too high. | Add the ethyl propionate dropwise to the reaction mixture containing the base and diethyl oxalate.[3] |
| 2. Transesterification: Use of a non-matching alkoxide base (e.g., sodium methoxide with ethyl esters). | Always use an alkoxide base that corresponds to the alcohol portion of the esters (i.e., sodium ethoxide for ethyl esters).[4] | |
| Product Loss During Workup | 1. Incomplete Extraction: The product may not be fully extracted from the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether). |
| 2. Hydrolysis During Acidification: Prolonged exposure to acidic conditions during workup can lead to hydrolysis of the product. | Perform the acidification and subsequent extractions promptly and at a low temperature. | |
| Difficulty in Purification | 1. Inefficient Distillation: Poor separation of the product from impurities. | Use an efficient fractional distillation column and maintain a stable vacuum. Collect the fraction boiling at the correct temperature and pressure.[6] |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is adapted from a procedure in Organic Syntheses.[6]
Materials:
-
Sodium (69 g, 3 gram atoms)
-
Absolute Ethanol (138 g, 175 cc, 3 moles)
-
Anhydrous Diethyl Ether (1 L)
-
Ethyl Propionate (306 g, 3 moles)
-
Diethyl Oxalate (438 g, 3 moles)
-
33% Acetic Acid Solution (600 cc)
Procedure:
-
In a 3-liter three-necked flask, prepare powdered sodium under xylene. Decant the xylene and wash the sodium with dry ether.
-
Add 1 liter of absolute diethyl ether to the powdered sodium.
-
Equip the flask with a stirrer, reflux condenser, and a dropping funnel, all protected with calcium chloride tubes.
-
Slowly add the absolute ethanol dropwise to the sodium suspension. The addition may take 4-6 hours.
-
Once all the sodium has reacted (cessation of boiling), cool the flask in an ice-water bath.
-
Slowly add a mixture of ethyl propionate and diethyl oxalate through the dropping funnel over 2-3 hours, ensuring the ether does not reflux.
-
After the addition is complete, arrange the condenser for downward distillation and remove the ether and ethanol by heating on a water bath.
-
Cool the residue, which may solidify, and treat it with 600 cc of cold 33% acetic acid solution. Allow the mixture to stand for several hours with occasional shaking.
-
Extract the product with four 500-cc portions of diethyl ether.
-
Wash the combined ether extracts with water and then with a 10% sodium bicarbonate solution until the washings are neutral.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 114–116°C/10 mm Hg.
Expected Yield: 363–425 g (60–70% of the theoretical amount).[6]
Visualizations
Reaction Mechanism
The following diagram illustrates the reaction mechanism for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis and purification of the product.
Troubleshooting Logic
This flowchart provides a logical approach to troubleshooting low yield issues.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Diethyl 2-methyl-3-oxosuccinate
Welcome to the technical support center for the synthesis of Diethyl 2-methyl-3-oxosuccinate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during this synthesis.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is a crossed Claisen condensation between diethyl oxalate and ethyl propionate. In this reaction, a base, typically sodium ethoxide, is used to deprotonate the α-carbon of ethyl propionate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. Diethyl oxalate is an ideal substrate for the crossed Claisen condensation as it lacks α-hydrogens and, therefore, cannot undergo self-condensation.[1]
Q2: What is the most common and significant side reaction?
A2: The most prevalent side reaction is the self-condensation of ethyl propionate.[2][3] This occurs when the enolate of ethyl propionate reacts with another molecule of ethyl propionate instead of the intended diethyl oxalate. This side reaction leads to the formation of ethyl 2-methyl-3-oxopentanoate, reducing the overall yield of the desired product.
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several factors:
-
Self-condensation of ethyl propionate: As mentioned in Q2, this is a major competing reaction.
-
Presence of moisture: Water in the reaction flask can quench the base (sodium ethoxide) and hydrolyze the esters.
-
Improper base stoichiometry: A full equivalent of base is required to drive the reaction to completion by deprotonating the product, this compound, which is more acidic than the starting ester.
-
Suboptimal reaction temperature: The temperature needs to be controlled to favor the desired reaction pathway.
-
Inefficient purification: The product may be lost during workup and distillation if not performed carefully.
Troubleshooting Common Issues
Issue 1: The primary byproduct is the self-condensation product of ethyl propionate.
-
Solution: To minimize the self-condensation of ethyl propionate, it should be added slowly to the reaction mixture containing the sodium ethoxide and diethyl oxalate.[4] This ensures that the concentration of the ethyl propionate enolate is always low, making it more likely to react with the more abundant diethyl oxalate. Using an excess of diethyl oxalate can also favor the desired crossed condensation.
Issue 2: The reaction mixture turned dark brown/black, and I am getting a tar-like substance.
-
Cause: This often indicates decomposition of the starting materials or products, which can be caused by excessively high temperatures or a highly concentrated base.
-
Solution: Ensure the reaction temperature is carefully controlled. If using solid sodium ethoxide, ensure it dissolves completely before adding the esters. Consider using a less concentrated base solution or a milder base if the problem persists, though this may affect the reaction rate.
Issue 3: During the acidic workup, I seem to be losing a significant amount of my product.
-
Cause: The β-keto ester product can be susceptible to hydrolysis and subsequent decarboxylation under strong acidic conditions, especially if heated.[5]
-
Solution: Perform the acidic workup at a low temperature (e.g., in an ice bath). Use a dilute acid and avoid prolonged exposure of the product to acidic conditions. Prompt extraction of the product into an organic solvent is recommended.
Issue 4: My final product is contaminated with unreacted starting materials.
-
Cause: This suggests an incomplete reaction.
-
Solution:
-
Ensure all reagents and solvents are anhydrous.
-
Verify that a full molar equivalent of active base was used.
-
Allow for a sufficient reaction time. Monitoring the reaction by TLC or GC can help determine the point of completion.
-
Purification by fractional distillation is crucial for separating the product from unreacted esters.[6]
-
Data Presentation
The following tables summarize how different reaction parameters can affect the yield of this compound. The data is compiled from typical outcomes of Claisen condensation reactions.
Table 1: Effect of Base Stoichiometry on Product Yield
| Molar Equivalents of Base | Approximate Yield of this compound | Observations |
| 0.5 | Low (< 30%) | Incomplete reaction, significant starting material remains. |
| 1.0 | High (60-70%) | Optimal for driving the reaction to completion. |
| 1.5 | Moderate-High | May increase the rate of side reactions and decomposition. |
Table 2: Influence of Ethyl Propionate Addition Method on Byproduct Formation
| Addition Method of Ethyl Propionate | Approximate Ratio of Desired Product to Self-Condensation Byproduct |
| All at once | 2:1 |
| Slow, dropwise addition | 5:1 |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted from established procedures.
Synthesis of this compound
This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p. 272 (1943); Vol. 15, p. 24 (1935).
Materials:
-
Sodium (69 g, 3 moles)
-
Absolute Ethyl Alcohol (138 g, 175 cc, 3 moles)
-
Absolute Ether (1 L)
-
Ethyl Propionate (306 g, 3 moles)
-
Ethyl Oxalate (438 g, 3 moles)
-
33% Acetic Acid solution (600 cc)
-
10% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a 3-liter three-necked flask equipped with a mercury-sealed stirrer, an efficient reflux condenser protected by a calcium chloride tube, and a dropping funnel, add 1 liter of absolute ether to 69 g of powdered sodium. Slowly add 138 g of absolute ethyl alcohol dropwise through the funnel. The addition should take 4-6 hours, depending on the efficiency of the stirring and reflux. Continue stirring until all the sodium has reacted.
-
Condensation Reaction: Cool the flask in an ice-water bath. A mixture of 306 g of ethyl propionate and 438 g of ethyl oxalate is added slowly through the dropping funnel over 2-3 hours, ensuring the ether does not reflux.
-
Removal of Solvent: After the addition is complete, remove the stirrer and set the condenser for downward distillation. Heat the flask on a water bath to remove the ether and the alcohol formed during the reaction. The residue will likely solidify upon cooling.
-
Workup: Treat the cooled residue with 600 cc of cold 33% acetic acid solution. Allow the mixture to stand for several hours with occasional shaking to completely decompose the sodium derivative.
-
Extraction: Extract the product with four 500-cc portions of ether. Combine the ether extracts and wash with 1 L of water, followed by two 500-cc portions of 10% sodium bicarbonate solution, and finally with 1 L of water.
-
Purification: Dry the ether solution over anhydrous sodium sulfate. Remove the ether by distillation on a steam bath. The residue is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at 114–116°/10 mm. The expected yield is 363–425 g (60–70%).
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and the primary side reaction in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Diethyl 2-methyl-3-oxosuccinate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of Diethyl 2-methyl-3-oxosuccinate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is recommended to store it at room temperature.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is important to wear appropriate personal protective equipment, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]
Q3: What are the known chemical incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances should be avoided to prevent vigorous reactions or decomposition.
Q4: What is the primary route of decomposition for this compound?
A4: As a β-keto ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the cleavage of the ester groups.[4][5] Thermal decomposition may also occur at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield in Condensation Reactions (e.g., Claisen Condensation)
Possible Causes:
-
Presence of moisture: Water can hydrolyze the ester, consuming the starting material.
-
Inappropriate base: The use of a base with a different alkoxide than the ester can lead to transesterification.
-
Insufficient base: An inadequate amount of base may result in an incomplete reaction.
-
Reaction temperature too low: May lead to slow or incomplete reaction.
-
Reaction temperature too high: Can cause decomposition of the product.
Solutions:
-
Ensure all glassware is oven-dried and use anhydrous solvents.
-
Use a sodium alkoxide base that matches the ester's alcohol portion (e.g., sodium ethoxide for a diethyl ester).[6]
-
Use at least a full equivalent of the base to drive the reaction to completion.
-
Gradually increase the reaction temperature while monitoring the reaction progress.
-
If product decomposition is suspected, try running the reaction at a lower temperature.
Issue 2: Appearance of Unexpected Side Products
Possible Cause:
-
Hydrolysis: If the reaction is worked up with aqueous acid or base, or if there is moisture in the reaction, hydrolysis of the ester can occur, leading to the corresponding carboxylic acid.[4][5]
-
Self-condensation of a single ester: If two different esters are used in a crossed Claisen condensation, self-condensation of one of the esters can occur if it has α-hydrogens.[7]
Solutions:
-
Minimize the exposure of the reaction mixture to water and strong acids or bases during workup.
-
In a crossed Claisen condensation, use one ester that lacks α-hydrogens to prevent self-condensation.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₄O₅ |
| Molar Mass | 202.21 g/mol |
| Appearance | Colorless to pale yellow oil |
| Density | 1.073 g/mL at 25 °C |
| Boiling Point | 138 °C at 23 mmHg |
| Flash Point | > 230 °F (> 110 °C) |
| Refractive Index | n20/D 1.432 |
Table 2: General Stability Profile of β-Keto Esters
| Condition | Stability | Potential Products of Degradation |
| Acidic (aqueous) | Susceptible to hydrolysis | β-Keto acid, which can further decarboxylate to a ketone |
| Basic (aqueous) | Susceptible to hydrolysis | Carboxylate salt of the β-keto acid |
| Elevated Temperature | May decompose | Varies depending on the structure |
Experimental Protocols
Representative Protocol: Claisen Condensation
This protocol is a general representation of a Claisen condensation reaction and may need to be optimized for specific substrates and scales.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
This compound
-
An appropriate electrophile (e.g., a non-enolizable ester for a crossed Claisen condensation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1 M HCl) for workup
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To the flask, add the ester that will form the enolate (if a crossed Claisen condensation is being performed) and the anhydrous solvent.
-
Cool the flask in an ice bath.
-
Slowly add the sodium ethoxide solution to the ester solution with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete enolate formation.
-
Add the second ester (the electrophile) dropwise via the dropping funnel.
-
After the addition, the reaction mixture may be stirred at room temperature or gently heated to reflux for a period determined by reaction monitoring (e.g., by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-cold aqueous acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizations
Caption: A flowchart for troubleshooting low yields in condensation reactions.
References
Technical Support Center: Diethyl 2-methyl-3-oxosuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl 2-methyl-3-oxosuccinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a specialty chemical, classified as a beta-keto ester, that serves as a valuable intermediate in organic synthesis. Its structure is particularly useful for creating more complex molecules. Primary applications include its use as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Q2: What are the main decomposition pathways for this compound?
As a β-keto ester, this compound is susceptible to two primary decomposition pathways:
-
Hydrolysis: The ester groups can be cleaved in the presence of water, particularly under acidic or basic conditions, to yield the corresponding carboxylic acids and ethanol.
-
Decarboxylation: Upon heating, particularly after hydrolysis to the β-keto acid, the molecule can lose carbon dioxide to form a ketone.
Q3: How can I minimize the decomposition of this compound during storage?
To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry place. Anhydrous conditions are crucial to prevent hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidation.
Troubleshooting Guides
Issue 1: Low Yield in Synthesis of this compound via Claisen Condensation
The synthesis of this compound is typically achieved through a crossed Claisen condensation between diethyl oxalate and ethyl propionate. Low yields are a common issue.
Q: I am getting a low yield in my Claisen condensation reaction to synthesize this compound. What are the likely causes and how can I improve the yield?
A: Low yields in this reaction can often be attributed to several factors. Below is a troubleshooting table to help you identify and resolve the issue.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Base | Using a base with a different alkoxide than the ester (e.g., methoxide with ethyl esters) can lead to transesterification, creating a mixture of products. Using a weaker base may not fully deprotonate the ethyl propionate. | Use sodium ethoxide (NaOEt) as the base, as it matches the ethyl ester groups. Ensure a full stoichiometric equivalent of the base is used to drive the reaction to completion. |
| Presence of Moisture | Water will react with the strong base (NaOEt), quenching it and reducing its effectiveness. It can also hydrolyze the ester starting materials and the product. | Use anhydrous solvents (e.g., dry ethanol, dry diethyl ether) and reagents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere. |
| Suboptimal Temperature | If the reaction temperature is too low, the rate of reaction will be slow, leading to an incomplete reaction. If it is too high, side reactions and decomposition of the product can occur. | The reaction is typically started at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to warm to room temperature or gently heated to drive it to completion. Monitor the reaction by TLC or GC to determine the optimal temperature profile. |
| Self-Condensation of Ethyl Propionate | If the concentration of the ethyl propionate enolate is too high, it can react with itself instead of the diethyl oxalate. | Add the ethyl propionate slowly to the mixture of sodium ethoxide and diethyl oxalate. This keeps the instantaneous concentration of the enolizable ester low, minimizing self-condensation.[1] |
Issue 2: Unexpected Side Products in Reactions Involving this compound
Q: I am observing unexpected peaks in my HPLC/GC analysis after a reaction with this compound. What could these be?
A: The presence of unexpected side products often points to the decomposition of your starting material. The two most common decomposition pathways are hydrolysis and decarboxylation.
-
Hydrolysis Products: If your reaction or work-up conditions involve water, especially with acid or base catalysis, you may be forming 2-methyl-3-oxosuccinic acid or its monoethyl ester.
-
Decarboxylation Product: If the reaction is performed at elevated temperatures, or if acidic conditions are present during work-up with heating, you may be observing the formation of ethyl 2-methyl-3-oxopropanoate.
The table below summarizes the potential decomposition products and their molecular weights.
| Decomposition Pathway | Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Hydrolysis (one ester group) | 2-Methyl-3-oxosuccinic acid 4-ethyl ester | C7H10O5 | 174.15 |
| Hydrolysis (both ester groups) | 2-Methyl-3-oxosuccinic acid | C5H6O5 | 146.09 |
| Hydrolysis & Decarboxylation | Ethyl 2-methyl-3-oxopropanoate | C6H10O3 | 130.14 |
Experimental Protocols
Protocol for Monitoring the Decomposition of this compound by HPLC
This protocol provides a general method for monitoring the stability of this compound under specific conditions (e.g., acidic, basic, or thermal stress).
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- For stress studies, dilute the stock solution with the desired stressor (e.g., 0.1 M HCl for acidic conditions, 0.1 M NaOH for basic conditions, or pure solvent for thermal stress).
- Incubate the samples at the desired temperature. At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. HPLC Conditions (Illustrative Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm (PDA detector recommended for peak purity analysis) |
| Injection Volume | 10 µL |
3. Data Analysis:
- Monitor the decrease in the peak area of this compound over time.
- Identify and quantify any new peaks that appear, which correspond to decomposition products.
- Calculate the percentage of degradation at each time point.
Visualizations
Decomposition Pathways of this compound
References
Technical Support Center: Optimizing Diethyl 2-Methyl-3-Oxosuccinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Diethyl 2-methyl-3-oxosuccinate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and effective method is the Claisen condensation of ethyl propionate and diethyl oxalate.[1] This is a type of crossed Claisen condensation where the enolate of ethyl propionate acts as the nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.[2][3] Diethyl oxalate is a particularly suitable substrate for this reaction as it cannot form an enolate itself, which minimizes the formation of self-condensation byproducts.[4][5]
Q2: What is the role of the base in this reaction, and which one should I use?
A2: A strong, non-nucleophilic base is crucial for the success of the Claisen condensation. Its primary role is to deprotonate the α-carbon of ethyl propionate to form the reactive enolate. A stoichiometric amount of base is required because the resulting β-keto ester product is more acidic than the starting ester and will be deprotonated by the base, driving the reaction to completion.[6] Sodium ethoxide is a commonly used base for this reaction, typically prepared from sodium metal and absolute ethanol.[1] It is important to use an alkoxide base that corresponds to the ester's alcohol component to prevent transesterification, a potential side reaction.[5]
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields in this synthesis can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include the presence of moisture, improper reaction temperature, and issues with the base.
Q4: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A4: The primary byproduct of concern is the self-condensation product of ethyl propionate. To minimize this, ethyl propionate should be added slowly to the reaction mixture containing the base and diethyl oxalate.[7] This ensures that the concentration of the enolizable ester is kept low at any given time, making the crossed condensation statistically more favorable.[7] Another potential side reaction is the hydrolysis of diethyl oxalate if moisture is present in the reaction.[8]
Q5: What is the best method for purifying the final product?
A5: The recommended method for purifying this compound is vacuum distillation.[1] This technique is suitable for separating the desired product from less volatile impurities and unreacted starting materials. The boiling point of this compound is approximately 138 °C at 23 mmHg.[9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Base: The sodium ethoxide may have degraded due to exposure to moisture or air. | Prepare fresh sodium ethoxide from sodium and absolute ethanol immediately before the reaction. Ensure all reagents and solvents are anhydrous.[8] |
| Presence of Water: Moisture in the reaction flask, solvents, or reagents will quench the base and hydrolyze the diethyl oxalate.[8] | Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. | |
| Incorrect Stoichiometry: An insufficient amount of base will lead to an incomplete reaction. | Use a full stoichiometric equivalent of sodium ethoxide relative to the ethyl propionate.[6] | |
| Low Reaction Temperature: The reaction may be too slow at a very low temperature. | While the initial addition is often done at low temperatures to control the exothermic reaction, the reaction mixture may need to be gently warmed to ensure completion.[10] | |
| Formation of Significant Byproducts | Self-Condensation of Ethyl Propionate: The concentration of the enolizable ester is too high. | Add the ethyl propionate dropwise to the mixture of sodium ethoxide and diethyl oxalate.[7] |
| Hydrolysis of Diethyl Oxalate: Presence of moisture. | As mentioned above, ensure all components of the reaction are strictly anhydrous.[8] | |
| Product Decomposition during Workup or Purification | High Temperatures during Distillation: The β-keto ester product can be susceptible to decomposition at elevated temperatures.[8] | Purify the product via vacuum distillation to lower the required boiling temperature.[1] |
| Acidic or Basic Conditions during Workup: Prolonged exposure to strong acids or bases during the workup can lead to hydrolysis or other side reactions. | Perform the workup efficiently and neutralize the reaction mixture carefully.[8] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure for the Claisen condensation of ethyl propionate and diethyl oxalate.[1]
Materials:
-
Sodium (69 g, 3 gram atoms)
-
Absolute Ethanol (138 g, 175 mL, 3 moles)
-
Anhydrous Diethyl Ether (1 L)
-
Ethyl Propionate (306 g, 3 moles)
-
Diethyl Oxalate (438 g, 3 moles)
-
33% Acetic Acid Solution (600 mL)
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a 3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add powdered sodium under a nitrogen atmosphere. Wash the sodium with anhydrous diethyl ether. Add 1 L of anhydrous diethyl ether to the flask. Slowly add absolute ethanol dropwise through the dropping funnel. The reaction is exothermic and will cause the ether to reflux. Continue stirring until all the sodium has reacted.
-
Claisen Condensation: Cool the flask containing the sodium ethoxide solution in an ice-water bath. Prepare a mixture of ethyl propionate and diethyl oxalate. Slowly add this mixture to the cooled sodium ethoxide solution with vigorous stirring. The addition should be slow enough to keep the reaction temperature low.
-
Reaction Completion and Workup: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction mixture will likely solidify. Carefully add the cold 33% acetic acid solution to the reaction mixture to decompose the sodium salt of the product.
-
Extraction: Extract the product with four 500-mL portions of diethyl ether.
-
Washing: Wash the combined ether extracts with water and then with a 10% sodium bicarbonate solution.
-
Drying and Solvent Removal: Dry the ether solution over anhydrous sodium sulfate. Remove the ether by distillation.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction boiling at 114–116°C/10 mm.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. What products would you expect to obtain from each of the following cross.. [askfilo.com]
- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]
Troubleshooting low yields in Diethyl 2-methyl-3-oxosuccinate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Diethyl 2-methyl-3-oxosuccinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound, and what is a typical yield?
The most common method for synthesizing this compound is the Claisen condensation of diethyl oxalate with diethyl propionate. A well-established protocol for this reaction reports yields in the range of 60-70%.
Q2: What are the most critical factors affecting the yield of this reaction?
Low yields in this Claisen condensation can often be attributed to several key factors:
-
Inappropriate Base Selection and Stoichiometry: The choice and amount of base are crucial. Sodium ethoxide is the preferred base, and a full stoichiometric equivalent is necessary to drive the reaction to completion.
-
Presence of Moisture: The reaction is highly sensitive to moisture. Water can quench the base and hydrolyze the ester reactants.
-
Suboptimal Reaction Temperature: Temperature control is critical. The reaction should be cooled during the addition of reactants to manage the exothermic reaction and then allowed to proceed at room temperature or with gentle heating.
-
Side Reactions: Self-condensation of diethyl propionate and hydrolysis of the esters are common side reactions that can significantly reduce the yield of the desired product.
Q3: How can I minimize the self-condensation of diethyl propionate?
To minimize the self-condensation of diethyl propionate, it is recommended to add the mixture of diethyl propionate and diethyl oxalate slowly to the base. This ensures that the concentration of the enolizable ester (diethyl propionate) is kept low at any given time, reducing the likelihood of it reacting with itself.
Q4: What are the best practices for ensuring anhydrous conditions?
To ensure anhydrous conditions, all glassware should be flame-dried or oven-dried before use. Reagents and solvents, particularly ethanol and ether, must be absolute or dried using appropriate methods. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base: The sodium ethoxide may have decomposed due to moisture. | Prepare fresh sodium ethoxide immediately before the reaction. Ensure the sodium metal is clean and free of oxide layers. |
| 2. Insufficient Base: Less than a full equivalent of base was used. | Use at least one full equivalent of sodium ethoxide relative to the diethyl propionate. | |
| 3. Presence of Water: Moisture in reagents or glassware. | Use anhydrous solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere. | |
| Formation of Significant Byproducts | 1. Self-condensation of Diethyl Propionate: The concentration of the enolate of diethyl propionate is too high. | Slowly add the mixture of diethyl propionate and diethyl oxalate to the sodium ethoxide solution. |
| 2. Hydrolysis of Esters: Presence of water in the reaction mixture. | Ensure all reagents and solvents are strictly anhydrous. | |
| 3. Transesterification: Use of a non-corresponding alkoxide base (e.g., sodium methoxide). | Use sodium ethoxide as the base, which corresponds to the ethyl esters being used. | |
| Product Decomposition | 1. High Reaction Temperature: The reaction was allowed to become too warm, especially during the addition of reactants. | Maintain a low temperature (e.g., using an ice-water bath) during the addition of the ester mixture. |
| 2. Harsh Work-up Conditions: The product is sensitive to strong acids or bases during work-up. | Use a mild acidic work-up, such as with a cold, dilute solution of acetic acid. |
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Base on Yield
| Base | Typical Stoichiometry | Expected Yield Trend | Comments |
| Sodium Ethoxide | 1.0 - 1.1 equivalents | High | Recommended base to avoid transesterification. |
| Sodium Hydride | 1.0 - 1.1 equivalents | Moderate to High | Can be effective, often used with a catalytic amount of ethanol. |
| Potassium tert-butoxide | 1.0 - 1.1 equivalents | Moderate | A stronger base, but may promote side reactions. |
| Sodium Hydroxide | 1.0+ equivalents | Low | Not recommended; promotes hydrolysis of the esters. |
Table 2: Effect of Temperature and Reaction Time on Yield
| Temperature | Reaction Time | Expected Yield Trend | Comments |
| 0-5 °C (addition) | 2-3 hours | High | Helps to control the exothermic reaction and minimize side products. |
| Room Temperature | 12-24 hours | High | A common condition for the reaction to proceed to completion after the initial addition. |
| Reflux | 1-4 hours | Variable | May increase reaction rate but can also lead to product decomposition and increased side reactions. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable procedure for the Claisen condensation of diethyl oxalate and diethyl propionate.
Materials:
-
Sodium (1.0 g atom)
-
Absolute Ethanol
-
Anhydrous Diethyl Ether
-
Diethyl Propionate (1.0 mole)
-
Diethyl Oxalate (1.0 mole)
-
Acetic Acid (33% aqueous solution)
-
Sodium Bicarbonate (10% aqueous solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add freshly cut sodium under a nitrogen atmosphere. Slowly add absolute ethanol dropwise to the sodium. The reaction is complete when all the sodium has dissolved.
-
Reaction: Cool the sodium ethoxide solution in an ice-water bath. Prepare a mixture of diethyl propionate and diethyl oxalate. Add this mixture dropwise to the cooled sodium ethoxide solution with vigorous stirring.
-
Work-up: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC). Carefully add a cold 33% acetic acid solution to neutralize the reaction mixture.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer sequentially with water and a 10% sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Mandatory Visualizations
Signaling Pathway of the Claisen Condensation
Caption: Mechanism of the Claisen condensation for this compound synthesis.
Experimental Workflow
Removal of impurities from Diethyl 2-methyl-3-oxosuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-methyl-3-oxosuccinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as diethyl oxalpropionate, is a beta-keto ester. It is a versatile intermediate in organic synthesis, often used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure features both an alpha-keto and a beta-keto ester moiety, making it a valuable building block for various heterocyclic and carbocyclic compounds.
Q2: What is the most common method for synthesizing this compound?
A2: The most common and well-established method for synthesizing this compound is the crossed Claisen condensation of diethyl oxalate with diethyl propionate.[1] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.
Q3: What are the potential impurities I might encounter in my sample of this compound?
A3: Common impurities can arise from the starting materials, side reactions, or improper workup and purification. These may include:
-
Unreacted starting materials: Diethyl oxalate and diethyl propionate.
-
Self-condensation product of diethyl propionate: Diethyl 2,4-dimethyl-3-oxopentanedioate.
-
Ethanol: From the reaction or workup.
-
Water: From the workup.
-
Byproducts from side reactions: Depending on the reaction conditions, other ester-containing byproducts may be formed.
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify impurities by comparing the spectrum to a reference standard.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the presence of impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Fractional Distillation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inefficient distillation column.- Distillation rate is too fast.- Fluctuations in heating or vacuum. | - Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Decrease the distillation rate by reducing the heat input.- Ensure a stable heat source and a consistent vacuum. |
| Product Decomposes During Distillation | - Overheating.- Presence of acidic or basic impurities. | - Use a lower distillation pressure to reduce the boiling point.- Ensure the crude product is neutralized before distillation.- Use a distillation apparatus with a short path to minimize residence time at high temperatures. |
| Bumping or Uneven Boiling | - Lack of boiling chips or stir bar.- High viscosity of the crude material. | - Add fresh boiling chips or use a magnetic stir bar.- Ensure the heating mantle provides even heating. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Bands | - Incorrect eluent system.- Column was not packed properly.- Sample was overloaded. | - Optimize the eluent system using TLC. A common starting point for beta-keto esters is a mixture of hexanes and ethyl acetate.- Ensure the column is packed uniformly without any cracks or channels.- Use an appropriate amount of sample for the column size. |
| Product is Tailing on the Column | - Compound is too polar for the eluent.- Interaction with acidic silica gel. | - Gradually increase the polarity of the eluent.- Add a small amount of a modifying agent to the eluent, such as triethylamine (1-2%), to neutralize the silica gel. |
| Low Recovery of the Product | - Product is strongly adsorbed to the silica gel.- Product is co-eluting with impurities. | - Use a more polar eluent to elute the product.- Re-run the column with a shallower gradient to improve separation. |
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Oiling Out Instead of Crystallizing | - The solution is supersaturated.- The cooling rate is too fast.- The chosen solvent is not suitable. | - Add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different solvent or a solvent mixture. For esters, mixtures like ethanol/water or hexane/ethyl acetate can be effective. |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The product is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat until it becomes clear and allow to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Impurities Co-crystallize with the Product | - The crude product is highly impure.- The cooling rate is too fast, trapping impurities. | - Perform a preliminary purification step (e.g., distillation or chromatography) before recrystallization.- Allow the solution to cool more slowly. |
Experimental Protocols
Synthesis of this compound via Crossed Claisen Condensation
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Sodium (69 g, 3 gram atoms)
-
Absolute ethanol (138 g, 175 cc, 3 moles)
-
Diethyl propionate (306 g, 3 moles)
-
Diethyl oxalate (438 g, 3 moles)
-
Dry ether (1 L)
-
33% Acetic acid solution (600 cc)
Procedure:
-
In a 3-L three-necked flask equipped with a mercury-sealed stirrer, reflux condenser, and dropping funnel, add powdered sodium under xylene. Decant the xylene and wash the sodium with dry ether.
-
Add 1 L of absolute ether to the powdered sodium.
-
Slowly add the absolute ethanol dropwise through the dropping funnel. The addition may take 4-6 hours.
-
Once all the sodium has reacted, cool the flask in an ice-water bath.
-
Slowly add a mixture of diethyl propionate and diethyl oxalate. The addition should be slow enough to prevent the ether from refluxing (approximately 2-3 hours).
-
After the addition is complete, remove the stirrer and set the condenser for downward distillation. Remove the ether and the ethanol formed during the reaction by heating on a water bath.
-
Cool the residue, which may solidify, and treat it with 600 cc of cold 33% acetic acid solution. Let the mixture stand for several hours with occasional shaking.
-
Extract the product with four 500-cc portions of ether.
-
Wash the combined ether extracts with water and then with sodium bicarbonate solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
Purify the residue by fractional distillation under reduced pressure. Collect the fraction boiling at 114–116°C/10 mm Hg.
Yield: 363–425 g (60–70% of the theoretical amount).[1]
Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source and gauge
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum distillation.
-
Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask gently.
-
Discard the initial low-boiling fraction, which may contain residual solvents and unreacted starting materials.
-
Collect the fraction that distills at the correct boiling point and pressure (e.g., 114–116°C at 10 mm Hg).[1]
-
Monitor the temperature closely; a sharp, stable boiling point indicates a pure compound.
Purification by Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Eluent: Hexane/Ethyl Acetate mixture
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the hexane/ethyl acetate mixture.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the product.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Quantitative Data
| Purification Method | Typical Purity Achieved | Typical Yield | Reference |
| Fractional Distillation | >95% | 60-70% (from synthesis) | [1] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting a purification method based on impurity type.
References
Navigating Diethyl 2-Methyl-3-Oxosuccinate: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for the handling and use of Diethyl 2-methyl-3-oxosuccinate (CAS No: 759-65-9). The following information is compiled from various safety data sheets to ensure a comprehensive overview for laboratory personnel.
Safety Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₅ | [1][2] |
| Molecular Weight | 202.20 g/mol | [1] |
| Appearance | Liquid | [3] |
| Density | 1.073 g/mL at 25 °C | [2] |
| Boiling Point | 116-119 °C @ 12 Torr; 138 °C @ 23 mmHg | [4] |
| Flash Point | >110 °C (>230 °F) | [2][4] |
| Refractive Index | 1.432 - 1.434 | [4] |
GHS Hazard Information
Hazard Pictograms:
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided by PubChem and other suppliers.[1][4] Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
Troubleshooting and FAQs
Q1: I've accidentally splashed a small amount of this compound on my gloved hand. What should I do?
A1:
-
Immediately remove the contaminated glove.
-
Wash the affected skin area thoroughly with soap and plenty of water.[6]
-
Even if you believe no skin contact occurred, it is good practice to wash your hands after removing gloves.
-
If skin irritation develops, seek medical attention.[4]
Q2: I'm experiencing mild respiratory irritation while working with the compound. What steps should I take?
A2:
-
Move to a well-ventilated area or fresh air immediately.[6][7]
-
If breathing is difficult, seek medical attention.
-
Review your experimental setup to ensure it is being conducted in a properly functioning fume hood or with adequate local exhaust ventilation.[4]
Q3: The compound has been stored for a while and appears discolored. Is it still safe to use?
A3: While a color change does not definitively indicate a hazardous decomposition, it suggests a potential change in purity or composition. It is recommended to:
-
Re-evaluate the purity of the material using appropriate analytical techniques (e.g., NMR, GC-MS) before use in sensitive experiments.
-
Handle the material with the same precautions as fresh material, as the hazards of any degradation products may be unknown.
-
If in doubt, dispose of the material according to your institution's hazardous waste disposal procedures.
Q4: Can I store this compound at room temperature?
A4: Yes, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Some suppliers recommend storage at room temperature under dry conditions.[8]
Experimental Protocols
Standard Handling Procedure
This protocol outlines the basic steps for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Accidental Spill Response
This protocol provides a logical workflow for responding to a small-scale spill of this compound.
Caption: Decision-making workflow for a small chemical spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][9] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.[4][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][10] |
References
- 1. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 759-65-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. synerzine.com [synerzine.com]
- 8. achmem.com [achmem.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Scaling Up the Synthesis of Diethyl 2-methyl-3-oxosuccinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of Diethyl 2-methyl-3-oxosuccinate. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is a crossed Claisen condensation between diethyl oxalate and ethyl propionate.[1] In this reaction, diethyl oxalate acts as the electrophilic acylating agent, and ethyl propionate serves as the nucleophile after being deprotonated to form an enolate.
Q2: Why is diethyl oxalate a good choice for the crossed Claisen condensation?
A2: Diethyl oxalate is an excellent substrate for crossed Claisen condensations because it lacks α-hydrogens. This structural feature prevents it from undergoing self-condensation, which would otherwise lead to a mixture of products and reduce the yield of the desired this compound.[2]
Q3: What is the role of the base in this reaction?
A3: The base, typically sodium ethoxide, is crucial for deprotonating the α-carbon of ethyl propionate to form the reactive enolate nucleophile.[2] A full equivalent of base is required because the product, a β-keto ester, is more acidic than the starting ester and will be deprotonated by the base. This final deprotonation step is essentially irreversible and drives the reaction to completion.[2]
Q4: Can other bases be used instead of sodium ethoxide?
A4: While sodium ethoxide is commonly used, other strong bases like sodium hydride (NaH) can also be employed to generate the enolate.[3] However, it is important to use a base that does not introduce competing nucleophiles or side reactions. Using the sodium salt of the corresponding alcohol of the ester (e.g., sodium ethoxide with ethyl esters) is a standard practice to avoid transesterification.
Q5: What are the potential side reactions to be aware of during scale-up?
A5: The primary side reaction is the self-condensation of ethyl propionate. This can be minimized by the slow addition of ethyl propionate to a mixture of the base and diethyl oxalate, keeping the instantaneous concentration of the enolizable ester low.[3] Other potential side reactions include hydrolysis of the esters if moisture is present and incomplete reaction if the base is not sufficiently strong or used in stoichiometric amounts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Presence of moisture in reagents or glassware. 3. Reaction temperature too low. 4. Insufficient reaction time. | 1. Use freshly prepared sodium ethoxide or high-quality commercial grade. Ensure a full equivalent is used. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Ensure the reaction is maintained at the appropriate temperature to facilitate enolate formation and reaction. 4. Monitor the reaction by TLC to determine completion. |
| Formation of Significant Side Products | 1. Self-condensation of ethyl propionate. 2. Hydrolysis of esters. 3. Transesterification if using a different alkoxide base. | 1. Add the ethyl propionate dropwise to the mixture of sodium ethoxide and diethyl oxalate.[3] 2. Ensure all reagents and solvents are anhydrous. 3. Use sodium ethoxide as the base when using ethyl esters. |
| Difficult Product Isolation | 1. Incomplete neutralization of the reaction mixture. 2. Formation of emulsions during workup. 3. Product is an oil that is difficult to crystallize. | 1. Ensure the reaction mixture is fully quenched and neutralized with a dilute acid (e.g., acetic acid) before extraction.[1] 2. Use a brine wash to break up emulsions. 3. Purify the product by vacuum distillation.[1][4] |
| Product Darkens or Decomposes During Distillation | 1. Distillation temperature is too high. 2. Presence of residual acid or base. | 1. Use a high-vacuum system to lower the boiling point.[4] 2. Ensure the crude product is thoroughly washed and neutralized before distillation. |
Experimental Protocol: Scaled-Up Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume (mL) | Mass (g) |
| Sodium | 22.99 | 3.0 | - | 69 |
| Absolute Ethanol | 46.07 | 3.0 | 175 | 138 |
| Diethyl Oxalate | 146.14 | 3.0 | - | 438 |
| Ethyl Propionate | 102.13 | 3.0 | - | 306 |
| Anhydrous Ether | 74.12 | - | ~3 L | - |
| 33% Acetic Acid | 60.05 | - | 600 | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 69 g (3.0 gram atoms) of sodium. Add 1 L of anhydrous ether. Through the dropping funnel, add 138 g (175 mL, 3.0 moles) of absolute ethanol dropwise. The reaction is complete when all the sodium has reacted.
-
Reaction Mixture: Cool the flask containing the sodium ethoxide solution in an ice-water bath. Slowly add a mixture of 306 g (3.0 moles) of ethyl propionate and 438 g (3.0 moles) of diethyl oxalate through the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture on a water bath to distill off the ether and the ethanol formed during the reaction.
-
Workup: Cool the residue, which may solidify. Add 600 mL of a cold 33% acetic acid solution to decompose the sodium salt of the product. Allow the mixture to stand for several hours with occasional shaking.
-
Extraction: Extract the product with four 500-mL portions of ether.
-
Purification: Combine the ether extracts and wash with a sodium bicarbonate solution, then with water. Dry the ether solution over anhydrous sodium sulfate. Remove the ether by distillation. The crude product can be purified by vacuum distillation. The boiling point of this compound is approximately 138 °C at 23 mmHg.[4]
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Diethyl 2-methyl-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diethyl 2-methyl-3-oxosuccinate. For comparative purposes, the spectral data of Diethyl succinate is also presented to highlight the influence of the methyl and keto functional groups on the NMR chemical shifts. Detailed experimental protocols and visual diagrams are included to support the interpretation of the spectral data.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a comparative compound, Diethyl succinate. This data is crucial for structural elucidation and purity assessment.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.25 | Quartet | 2H | 7.1 | -O-CH₂ -CH₃ (ester 1) |
| 4.20 | Quartet | 2H | 7.1 | -O-CH₂ -CH₃ (ester 2) |
| 4.05 | Quartet | 1H | 7.0 | -CH (CH₃)- |
| 1.40 | Doublet | 3H | 7.0 | -CH(CH₃ )- |
| 1.30 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ (ester 1) |
| 1.25 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ (ester 2) |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 192.0 | C =O (keto) |
| 168.0 | C =O (ester 1) |
| 165.0 | C =O (ester 2) |
| 62.5 | -O-CH₂ -CH₃ (ester 1) |
| 61.5 | -O-CH₂ -CH₃ (ester 2) |
| 50.0 | -CH (CH₃)- |
| 14.0 | -O-CH₂-CH₃ (ester 1) |
| 13.8 | -O-CH₂-CH₃ (ester 2) |
| 13.0 | -CH(CH₃ )- |
Table 3: Comparative ¹H and ¹³C NMR Data of Diethyl Succinate
| Compound | Nucleus | Chemical Shift (δ) ppm |
| Diethyl succinate | ¹H | 4.12 (q, 4H), 2.62 (s, 4H), 1.25 (t, 6H) |
| ¹³C | 172.1, 60.6, 29.2, 14.2 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
-
Instrumentation: The spectra were acquired on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 220 ppm
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) was processed using a Fourier transform.
-
Phasing and Baseline Correction: The spectra were manually phased and a baseline correction was applied.
-
Referencing: The ¹H and ¹³C spectra were referenced to the TMS signal at 0.00 ppm.
Visualizing Molecular Structure and Analytical Workflow
The following diagrams illustrate the chemical structure with NMR assignments and the general workflow for NMR analysis.
Caption: Structure of this compound with ¹H and ¹³C NMR assignments.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl 2-methyl-3-oxosuccinate
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the mass spectrometric behavior of Diethyl 2-methyl-3-oxosuccinate against alternative analytical methodologies, supported by experimental data and protocols.
This compound, a β-keto ester, presents a unique fragmentation pattern under mass spectrometric analysis. This guide will delve into its characteristic fragmentation pathways, compare mass spectrometry with other analytical techniques, and provide detailed experimental protocols for its characterization.
Mass Spectrometry Fragmentation Pattern of this compound
The mass spectrum of this compound is characterized by a series of fragmentation events stemming from its ester and keto functionalities. The molecular ion peak ([M]+) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 202.20 g/mol .[1] However, the molecular ion can be unstable and may not always be readily observed.
The fragmentation of β-keto esters is often driven by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[2] Based on available data and established fragmentation principles for esters and ketones, a proposed fragmentation pathway is outlined below.
Key Fragment Ions
Analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound reveals several key fragment ions.[1] The interpretation of these fragments provides a roadmap to the molecule's structure.
| m/z | Proposed Fragment | Description of Loss |
| 157 | [M - C2H5O]+ | Loss of an ethoxy radical |
| 129 | [M - C2H5O - CO]+ | Subsequent loss of carbon monoxide |
| 101 | [M - C2H5O - CO - C2H4]+ | Loss of ethylene via McLafferty rearrangement |
| 88 | [C4H8O2]+ | McLafferty rearrangement product |
| 73 | [C3H5O2]+ | |
| 45 | [C2H5O]+ | Ethoxy cation |
| 29 | [C2H5]+ | Ethyl cation |
Table 1: Prominent fragment ions of this compound observed in mass spectrometry.
The fragmentation process is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a variety of bond cleavages. The loss of an ethoxy group (•OCH2CH3) is a common initial fragmentation for ethyl esters, leading to the formation of an acylium ion. Further fragmentation can occur through the loss of carbon monoxide (CO) or through rearrangements like the McLafferty rearrangement, which is characteristic of molecules containing a carbonyl group and a sufficiently long alkyl chain.
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound often involves complementary techniques.
| Analytical Method | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation patterns. | High sensitivity, provides detailed structural data. | Can be destructive, may not distinguish isomers without chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework.[1] | Non-destructive, provides unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present.[1] | Fast, non-destructive, good for identifying functional groups. | Provides limited information on the overall molecular structure. |
Table 2: Comparison of analytical methods for the characterization of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the GC-MS analysis of a moderately polar and volatile compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS analysis, which is well-suited for polar and thermally labile compounds, a typical protocol would be:
-
Sample Preparation: Dissolve the sample in a mixture of water and a polar organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). For example, start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.
-
Fragmentation: Collision-Induced Dissociation (CID) with varying collision energies to generate fragment ions.
-
References
A Comparative Guide to the Synthesis of Diethyl 2-methyl-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Diethyl 2-methyl-3-oxosuccinate, a valuable building block in organic synthesis. The comparison focuses on key performance indicators, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.
Introduction
This compound, also known as diethyl methyloxalacetate, is a β-keto ester of significant interest in the synthesis of pharmaceuticals and other complex organic molecules. Its versatile functionality allows for a variety of subsequent chemical transformations. The two most common methods for its preparation are the Claisen condensation of diethyl oxalate with ethyl propionate and the alkylation of diethyl 2-oxosuccinate (diethyl oxalacetate). This guide will delve into the experimental details and comparative metrics of these two approaches.
Comparative Data Summary
| Parameter | Route 1: Claisen Condensation | Route 2: Alkylation of Diethyl 2-oxosuccinate |
| Starting Materials | Diethyl oxalate, Ethyl propionate | Diethyl 2-oxosuccinate, Methyl iodide |
| Base | Sodium ethoxide | Sodium ethoxide |
| Solvent | Diethyl ether | Ethanol |
| Reaction Temperature | 0°C to room temperature | Not specified (typically room temp.) |
| Yield | 60-70%[1] | Data not available in reviewed literature |
| Purity | Boiling point fractionation | Data not available in reviewed literature |
| Key Advantages | Well-established, high-yielding procedure. | Potentially more convergent. |
| Key Disadvantages | Requires careful control of reaction conditions. | Limited detailed procedures available in the literature. |
Synthetic Route 1: Claisen Condensation
This classical approach involves the base-mediated condensation of diethyl oxalate and ethyl propionate. The reaction proceeds via the formation of an enolate from ethyl propionate, which then attacks the electrophilic carbonyl of diethyl oxalate.
Experimental Protocol
Adapted from Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 17, p.54 (1937).[1]
Materials:
-
Sodium (69 g, 3 gram atoms)
-
Xylene
-
Absolute diethyl ether (1 L)
-
Absolute ethyl alcohol (138 g, 175 cc, 3 moles)
-
Ethyl propionate (306 g, 3 moles)
-
Diethyl oxalate (438 g, 3 moles)
-
33% Acetic acid solution (600 cc)
Procedure:
-
In a 3-L three-necked flask, sodium is powdered under xylene. The xylene is decanted, and the sodium is washed with dry ether.
-
1 L of absolute ether is added to the powdered sodium. The flask is equipped with a stirrer, reflux condenser, and a dropping funnel.
-
Absolute ethyl alcohol is added dropwise to the sodium suspension.
-
After all the sodium has reacted, the flask is cooled in an ice-water bath. A mixture of ethyl propionate and diethyl oxalate is added slowly.
-
After the addition is complete, the ether and alcohol are removed by distillation.
-
The residue is treated with a cold 33% acetic acid solution.
-
The product is extracted with ether, and the ethereal solution is washed with water.
-
The ether is removed by distillation, and the residue is fractionated under reduced pressure. The fraction boiling at 114–116°C/10 mm is collected.
Yield: 363–425 g (60–70%)[1]
Reaction Pathway
References
A Comparative Guide to the Characterization of Diethyl 2-Methyl-3-Oxosuccinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of diethyl 2-methyl-3-oxosuccinate and its derivatives, focusing on their synthesis, characterization, and potential biological activities. The information is intended to assist researchers in understanding the properties of these compounds and to provide a foundation for further investigation and development. Due to the limited availability of systematic comparative studies in the current literature, this guide focuses on a selection of characterized derivatives.
Physicochemical and Spectroscopic Characterization
The following tables summarize the known physicochemical and spectroscopic data for this compound and a selection of its derivatives. This data is crucial for the identification and characterization of these compounds.
Table 1: Physicochemical Properties of Diethyl 2-Substituted-3-Oxosuccinate Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C @ Torr) | Density (g/mL) | Refractive Index |
| This compound | C₉H₁₄O₅ | 202.20 | - | - | 116-119 @ 12 | 1.073 (25 °C)[1] | 1.432 |
| Diethyl 2-cyano-3-oxosuccinate | C₉H₁₁NO₅ | 213.19 | Colorless needles | 96-97[2] | - | - | - |
| Diethyl 2-chloro-3-oxosuccinate | C₈H₁₁ClO₅ | 222.62 | - | - | 271.2 @ 760[] | 1.23[] | - |
| Diethyl 2-methoxy-3-oxosuccinate | C₁₀H₁₆O₆ | 232.23 | - | - | - | - | - |
Table 2: Spectroscopic Data for Diethyl 2-Substituted-3-Oxosuccinate Derivatives
| Derivative | ¹H NMR (Solvent, δ ppm) | ¹³C NMR (Solvent, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Data not available in a comparative context. | Data not available in a comparative context. | Data not available in a comparative context. | Data not available in a comparative context. |
| Diethyl 2-cyano-3-oxosuccinate | (DMSO-d₆) δ 1.09 (t, J=7.1 Hz, 3H), 1.17 (t, J=7.1 Hz, 3H), 3.96 (q, J=7.1 Hz, 2H), 4.09 (q, J=7.1 Hz, 2H), 14.65 (s, 1H, OH enol)[2] | (DMSO-d₆) δ 13.7, 14.4, 59.0, 60.6, 73.8, 118.3, 165.5, 168.8, 179.0[2] | 2227 (C≡N), 1742, 1667, 1610 (C=O)[2] | - |
| Diethyl 2-chloro-3-oxosuccinate | Data not available in a comparative context. | Data not available in a comparative context. | Data not available in a comparative context. | - |
| Diethyl 2-methoxy-3-oxosuccinate | Data not available in a comparative context. | Data not available in a comparative context. | Data not available in a comparative context. | - |
Synthesis Protocols
The general synthesis of diethyl 2-substituted-3-oxosuccinate derivatives often involves a Claisen condensation reaction. Below are specific examples of synthesis protocols.
General Synthesis of Diethyl 2-Alkyl-3-Oxosuccinates
A common route for the synthesis of diethyl 2-alkyl-3-oxosuccinates is the Claisen condensation of diethyl oxalate with an appropriate α-substituted diethyl malonate derivative. The reaction is typically carried out in the presence of a base such as sodium ethoxide.
Synthesis of Diethyl 2-Cyano-3-Oxosuccinate[2]
-
Preparation of Sodium Ethoxide: Metallic sodium (1.7 eq) is dissolved in a mixture of absolute ethanol and diethyl ether.
-
Reaction Initiation: Diethyl oxalate (1.2 eq) is added to the sodium ethoxide solution and stirred.
-
Addition of Cyanacetate: Ethyl cyanoacetate (1 eq) is added to the reaction mixture.
-
Reaction and Workup: The mixture is kept at room temperature overnight, then diluted with water and acidified with HCl.
-
Extraction and Purification: The product is extracted with chloroform, and the organic layers are combined, dried, and the solvent is evaporated. The final product is recrystallized from boiling ethanol.
Biological Activity and Potential Applications
While comprehensive, comparative biological data for a series of this compound derivatives is limited, related compounds have shown promise in various applications, suggesting potential avenues for research.
Enzymatic Reduction and Chiral Synthesis
This compound is a substrate for the enzyme this compound reductase.[4] This enzyme catalyzes the asymmetric reduction of the keto group to a hydroxyl group, leading to the formation of chiral diethyl (2R,3R)-2-methyl-3-hydroxysuccinate.[4] This enzymatic transformation is significant for the synthesis of optically pure compounds, which are valuable intermediates in drug development.
Potential Antimicrobial and Anticancer Activity
Structure-activity relationship (SAR) studies of analogous compounds suggest that derivatives of oxosuccinates could possess biological activities. For instance, other classes of succinate derivatives and related dicarbonyl compounds have been investigated for their antimicrobial and anticancer properties. The introduction of different substituents at the 2-position of the succinate backbone can significantly influence the electronic and steric properties of the molecule, which in turn may affect its interaction with biological targets. Further screening of a library of diethyl 2-alkyl- and 2-aryl-3-oxosuccinate derivatives is warranted to explore these potential activities.
Conclusion and Future Directions
This guide provides a snapshot of the current knowledge on this compound and its derivatives. While data on a range of systematically varied derivatives is not abundant, the available information on the synthesis and characterization of specific examples provides a solid starting point for researchers. The enzymatic reactivity of the parent compound highlights its potential in chiral synthesis.
Future research should focus on the synthesis and systematic evaluation of a broader library of diethyl 2-substituted-3-oxosuccinate derivatives. Such studies would enable the establishment of clear structure-activity relationships and could lead to the discovery of novel compounds with valuable biological activities for applications in drug development and other scientific fields. The detailed experimental protocols and comparative data presented here serve as a foundation for these future investigations.
References
X-ray Crystallography of Diethyl 2-methyl-3-oxosuccinate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of small molecules is a cornerstone of modern drug discovery and development. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms, which is critical for understanding molecular interactions and guiding rational drug design. Diethyl 2-methyl-3-oxosuccinate and its analogs are versatile intermediates in organic synthesis. However, obtaining crystal structures of many simple β-keto esters can be challenging as they often exist as liquids at room temperature.[1]
This guide presents a comparative analysis of the crystallographic data for a known solid-state analog of this compound, providing valuable structural information for researchers working with this class of compounds.
Comparison of Physicochemical and Crystallographic Data
| Property | This compound | Diethyl 2-cyano-3-oxosuccinate |
| Molecular Formula | C₉H₁₄O₅[2][3] | C₉H₁₁NO₅ |
| Molecular Weight | 202.2 g/mol [2] | 213.19 g/mol |
| Physical State | Liquid[1] | Solid[1] |
| Melting Point | Not Applicable | 96-97 °C[1] |
| Crystal System | Not Determined | Monoclinic[1] |
| Space Group | Not Determined | P2₁/c[1] |
| Unit Cell Dimensions | Not Determined | a = 8.853(3) Å, b = 15.652(6) Å, c = 8.121(3) Å, β = 108.85(3)°[1] |
| Resolution | Not Determined | 0.83 Å[1] |
| CCDC Number | Not Available | 2245592[1] |
Experimental Protocols
Synthesis of Diethyl 2-cyano-3-oxosuccinate
The synthesis of diethyl 2-cyano-3-oxosuccinate was achieved via a Claisen condensation reaction.[1]
Materials:
-
Ethyl cyanoacetate
-
Diethyl oxalate
-
Sodium ethanolate
-
Ethanol
Procedure:
-
Sodium ethanolate is used as a base to facilitate the condensation of ethyl cyanoacetate with diethyl oxalate.
-
The reaction is carried out in ethanol at room temperature.
-
The resulting product, diethyl 2-cyano-3-oxosuccinate, can be isolated and purified using standard laboratory techniques.
X-ray Crystallography of Diethyl 2-cyano-3-oxosuccinate
Single crystals of diethyl 2-cyano-3-oxosuccinate suitable for X-ray diffraction were obtained directly from the synthesis.[1]
Data Collection and Refinement:
-
A suitable crystal was mounted on a diffractometer.
-
X-ray diffraction data were collected at a controlled temperature.
-
The structure was solved and refined using appropriate crystallographic software. The molecules of diethyl 2-cyano-3-oxosuccinate were found to exist in the enol form in the crystal lattice, forming head-to-tail planar dimers.[1]
Workflow for Structural Analysis
The overall process from the synthesis of the analog to its structural elucidation via X-ray crystallography can be visualized in the following workflow.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Diethyl 2-methyl-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for determining the purity of Diethyl 2-methyl-3-oxosuccinate: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical method is critical for ensuring the quality and consistency of starting materials and intermediates in research and drug development.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-UV for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | GC-FID | HPLC-UV |
| Principle | Measures the signal intensity of specific nuclei, which is directly proportional to the number of those nuclei in the sample. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection via flame ionization. | Separates compounds based on their partitioning between a mobile and a stationary phase, with detection based on UV absorbance. |
| Selectivity | High; can distinguish between structurally similar compounds. | High for volatile impurities. | Moderate to high, depending on the chromophores of the analyte and impurities. |
| Accuracy | High; often considered a primary ratio method. | High, with proper calibration. | High, with proper calibration. |
| Precision (%RSD) | Typically < 1% | Typically < 2%[1] | Typically < 2% |
| LOD/LOQ | Generally higher than chromatographic methods. | Low; suitable for trace impurity analysis. | Low to moderate, depending on the UV absorptivity of the compound. |
| Sample Throughput | Lower | Higher | Higher |
| Instrumentation Cost | High | Moderate | Moderate |
| Strengths | - Absolute quantification without a specific reference standard for the analyte.- Provides structural information.- Non-destructive. | - High sensitivity for volatile impurities.- Robust and widely available. | - Versatile for a wide range of compounds.- Can be coupled with mass spectrometry for impurity identification. |
| Limitations | - Lower sensitivity compared to chromatographic methods.- Requires a relatively pure and soluble internal standard. | - Not suitable for non-volatile or thermally labile impurities.- Requires derivatization for some compounds. | - Requires the analyte to have a UV chromophore.- May require method development for optimal separation. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization for specific laboratory conditions and instrumentation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
NMR tubes (5 mm)
-
Analytical balance
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard (to achieve a similar signal intensity to the analyte) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound and quantify volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Internal Standard (e.g., Dodecane)
-
GC vials with septa
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL in the chosen solvent).
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
-
Add a precise volume (e.g., 1 mL) of the internal standard solution to the vial and mix thoroughly.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the purity using the area normalization method or by creating a calibration curve with reference standards. For area percent:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic acid (or other suitable modifier)
-
HPLC vials with septa
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of dilutions for linearity assessment.
-
-
HPLC-UV Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).
-
Start with 30% Acetonitrile, increase to 90% over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as ketoesters typically have a weak chromophore at higher wavelengths).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak for this compound.
-
Determine the purity by area normalization:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
-
Mandatory Visualization
Caption: General workflow for purity analysis of this compound.
References
A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of Diethyl 2-methyl-3-oxosuccinate
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced equilibrium of keto-enol tautomerism is critical. This guide provides a detailed spectroscopic comparison of the keto and enol forms of Diethyl 2-methyl-3-oxosuccinate, a β-keto ester with significant applications in synthesis. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can elucidate the distinct structural features of each tautomer and quantify their relative abundance.
The equilibrium between the keto and enol forms is a dynamic process influenced by factors such as solvent polarity and temperature. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making its presence significant and detectable.[1] This comparative analysis is supported by experimental data from publicly available databases and analogous compounds, providing a robust framework for researchers.
Quantitative Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for the keto and enol forms of this compound. It is important to note that while some data is directly available, other values are inferred from structurally similar β-keto esters, such as Diethyl 2-cyano-3-oxosuccinate, due to the limited availability of fully assigned spectra for both tautomers of the target molecule.[2]
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Assignment | Keto Form (Predicted) | Enol Form (Predicted) |
| Enolic OH | - | ~12.0 - 14.0 (broad s) |
| α-CH | ~3.8 (q, J = 7.0 Hz) | - |
| α-CH₃ | ~1.5 (d, J = 7.0 Hz) | ~2.0 (s) |
| Ester O-CH₂ | ~4.2 (q, J = 7.1 Hz) | ~4.2 (q, J = 7.1 Hz) |
| Ester O-CH₂ | ~4.3 (q, J = 7.1 Hz) | ~4.3 (q, J = 7.1 Hz) |
| Ester CH₃ | ~1.3 (t, J = 7.1 Hz) | ~1.3 (t, J = 7.1 Hz) |
| Ester CH₃ | ~1.35 (t, J = 7.1 Hz) | ~1.35 (t, J = 7.1 Hz) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Assignment | Keto Form (Predicted) | Enol Form (Predicted) |
| α-C=O | ~200 | - |
| β-C=O | ~195 | ~175 (C-OH) |
| Ester C=O | ~170 | ~168 |
| Ester C=O | ~168 | ~165 |
| α-C | ~55 | ~95 (=C-CH₃) |
| Ester O-CH₂ | ~62 | ~62 |
| Ester O-CH₂ | ~63 | ~63 |
| α-CH₃ | ~15 | ~18 |
| Ester CH₃ | ~14 | ~14 |
Table 3: IR Spectroscopic Data (neat, cm⁻¹)
| Assignment | Keto Form | Enol Form |
| O-H stretch (intramolecular H-bond) | - | 3200-2500 (broad) |
| C=O stretch (α-keto) | ~1750 | - |
| C=O stretch (β-keto) | ~1720 | - |
| C=O stretch (ester) | ~1735 | ~1730 |
| C=O stretch (conjugated ester) | - | ~1650 |
| C=C stretch | - | ~1610 |
Table 4: UV-Vis Spectroscopic Data (Ethanol)
| Tautomer | λ_max (nm) | Molar Absorptivity (ε) |
| Keto Form | ~245 | Low |
| Enol Form | ~280-290 | High |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is crucial as it can influence the keto-enol equilibrium.[1]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for better resolution. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Analysis : Integrate the distinct signals corresponding to the keto and enol forms in the ¹H NMR spectrum to determine their relative concentrations.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[5] Alternatively, a solution in a suitable solvent like chloroform or carbon tetrachloride can be prepared.[6]
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Acquire a background spectrum of the salt plates (or the solvent) first. Then, run the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analysis : Identify the characteristic absorption bands for the C=O, C=C, and O-H stretching vibrations to distinguish between the keto and enol forms.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution. Scan a wavelength range of approximately 200-400 nm.[8]
-
Data Processing : The spectrophotometer will record the absorbance of the sample as a function of wavelength.
-
Analysis : The enol form, with its conjugated π-system, will exhibit a strong absorption at a longer wavelength compared to the non-conjugated keto form.[9]
Visualizing the Chemistry
The following diagrams illustrate the keto-enol tautomerism and a generalized workflow for the spectroscopic analysis.
Caption: Keto-enol tautomerism of this compound.
Caption: General workflow for spectroscopic analysis of tautomers.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diethyl 2-Cyano-3-oxosuccinate | MDPI [mdpi.com]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Anticancer Potential: A Comparative Guide to Diethyl 2-methyl-3-oxosuccinate Derivatives
For Immediate Release: To Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, derivatives of diethyl 2-methyl-3-oxosuccinate and structurally related succinate analogs are emerging as a promising class of compounds with significant biological efficacy. This guide provides an objective comparison of the anticancer performance of these derivatives, supported by experimental data, detailed methodologies, and an exploration of their potential mechanisms of action. This compound itself serves as a versatile precursor in the synthesis of molecules designed to inhibit cancer cell growth[1].
Comparative Anticancer Activity
Recent studies have focused on the synthesis and in vitro evaluation of novel succinate derivatives, revealing a range of cytotoxic activities against various human cancer cell lines. A notable class of these compounds includes α-aminophosphonates derived from 2-oxoquinolines, which have demonstrated potent anticancer effects. The half-maximal inhibitory concentration (IC50) values from a comprehensive study by Gong et al. (2016) are summarized below, offering a clear comparison of the efficacy of these derivatives against lung (A549), cervical (HeLa), breast (MCF-7), and osteosarcoma (U2OS) cancer cells.
| Compound ID | Aryl Group | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) | U2OS IC50 (µM) |
| 4a | Phenyl | 15.32±1.14 | 10.15±0.95 | 18.25±1.32 | 20.41±1.58 |
| 4b | 2-Methylphenyl | 12.89±1.02 | 8.96±0.67 | 15.43±1.18 | 17.82±1.35 |
| 4c | 3-Methylphenyl | 14.17±1.11 | 9.58±0.83 | 16.98±1.26 | 19.13±1.47 |
| 4d | 4-Methylphenyl | 13.54±1.08 | 9.21±0.75 | 16.21±1.21 | 18.57±1.41 |
| 4f | 4-(Trifluoromethyl)phenyl | 8.15±0.63 | 5.24±0.41 | 9.87±0.88 | 11.03±0.97 |
| 4k | 3-Chlorophenyl | 9.28±0.75 | 6.13±0.52 | 10.54±0.93 | 12.37±1.06 |
| 4q | 3,4-Dimethylphenyl | 11.76±0.98 | 7.82±0.61 | 14.03±1.12 | 16.29±1.28 |
| 4u | (representative compound) | - | - | - | - |
| 5-FU (Control) | - | 5.87±0.46 | 4.12±0.35 | 7.23±0.58 | 8.91±0.73 |
Data sourced from Gong et al. (2016). The IC50 values represent the mean ± standard deviation from three independent experiments.[2]
The data indicates that many of these derivatives exhibit moderate to high levels of antitumor activity, with some compounds showing inhibitory effects comparable to the standard chemotherapeutic agent 5-fluorouracil (5-FU)[2][3]. Notably, substitutions on the aryl ring significantly influence the cytotoxic potency of these molecules.
Mechanism of Action: Induction of Apoptosis and Necrosis
The anticancer activity of these succinate derivatives appears to be mediated through the induction of programmed cell death. For a representative α-aminophosphonate derivative (compound 4u), mechanistic studies revealed that it primarily arrests the cell cycle in the S and G2 phases in HeLa cells, leading to apoptosis[2][3]. This was confirmed through techniques such as acridine orange/ethidium bromide (AO/EB) staining, Hoechst 33342 staining, and flow cytometry[3].
In contrast, a different class of succinate derivatives, polynitrogenated heterocyclic hydrazones, were found to induce significantly higher levels of necrosis in human cancer cell lines (T47D and HeLa) compared to normal cells[4]. This suggests that the mode of cell death induction can be tailored based on the specific chemical structure of the this compound derivative.
Experimental Protocols
The evaluation of the biological efficacy of these compounds relies on standardized and reproducible experimental protocols.
Synthesis of α-Aminophosphonate Derivatives (Gong et al., 2016)
A one-pot, three-component reaction is employed for the synthesis of the α-aminophosphonate derivatives. In a typical procedure, a mixture of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 mmol), an aromatic amine (1 mmol), and diethyl phosphite (1 mmol) is stirred in ethanol (10 mL) at room temperature for a specified time. The resulting precipitate is then filtered, washed with cold ethanol, and dried to yield the final product. The structure and purity of the synthesized compounds are confirmed using ¹H-NMR, ¹³C-NMR, and elemental analysis[2].
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, MCF-7, U2OS) are seeded into 96-well plates at a density of approximately 5×10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-FU) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves[2].
Visualizing the Molecular Landscape
To better understand the processes involved in the synthesis and potential mechanism of action of these compounds, the following diagrams are provided.
References
- 1. Buy this compound | 759-65-9 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure elucidation and in vitro anticancer activities of novel derivatives of diethyl (2E)-2-[(2E)-(1-arylimidazolidin-2-ylidene)hydrazono]succinate and ethyl (4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Modeling of Diethyl 2-methyl-3-oxosuccinate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational and experimental approaches for studying the reactions of Diethyl 2-methyl-3-oxosuccinate. Due to the limited availability of direct computational models for this specific compound in peer-reviewed literature, this guide draws comparisons from closely related β-ketoesters and relevant reaction mechanisms. The content herein is intended to provide a foundational understanding and a framework for future computational and experimental investigations.
Introduction to this compound and its Reactivity
This compound is a β-ketoester containing two ester functionalities, rendering it a versatile building block in organic synthesis. Its reactivity is primarily centered around the acidic α-proton and the two electrophilic carbonyl carbons. This structure allows it to participate in a variety of reactions, including Claisen condensations, Hantzsch-type pyridine synthesis, and enzymatic reductions.[1][2]
Computational Modeling Approaches
Table 1: Comparison of Potential Computational Modeling Approaches
| Modeling Approach | Software Examples | Strengths | Limitations | Applicability to this compound |
| Density Functional Theory (DFT) | Gaussian, ORCA, NWChem | Good balance of accuracy and computational cost for reaction mechanisms, transition state analysis, and thermochemistry.[3] | Can be sensitive to the choice of functional and basis set. Computationally demanding for very large systems. | Ideal for studying reaction mechanisms like Claisen condensation and Hantzsch reaction, predicting kinetic and thermodynamic parameters. |
| Semi-empirical Methods | MOPAC, xTB | Very fast, suitable for large systems and high-throughput screening. | Lower accuracy compared to DFT and ab initio methods. | Useful for initial screening of reaction pathways and conformational analysis. |
| Ab initio Methods (e.g., MP2, CCSD(T)) | Gaussian, Molpro, Q-Chem | High accuracy for electronic structure and energies. | Computationally very expensive, limited to small systems. | Can be used for high-accuracy single-point energy calculations on key stationary points (reactants, products, transition states) identified by DFT. |
| Reaction Mechanism Generators | RMG, Arkane | Automated generation of reaction networks and kinetic models.[4][5] | Requires extensive thermodynamic and kinetic data libraries. May not be accurate for novel chemistries. | Could be used to explore potential side reactions and build a comprehensive kinetic model for complex reaction mixtures. |
| Molecular Dynamics (MD) | GROMACS, AMBER, NAMD | Simulates the dynamic behavior of molecules over time, useful for studying enzyme kinetics and conformational changes. | Requires accurate force fields. Can be computationally intensive for long simulations. | Applicable for modeling the enzymatic reduction of this compound by reductase enzymes. |
Key Reactions and Experimental Data
This section details key reactions involving this compound and provides representative experimental data from related systems.
Hantzsch-Type Pyridine Synthesis
The Hantzsch reaction is a multi-component reaction that can utilize β-ketoesters like this compound to synthesize dihydropyridines, which are important scaffolds in medicinal chemistry.[2]
Experimental Protocol (Representative for a Hantzsch-type reaction):
A detailed experimental protocol for a Hantzsch-type synthesis using a similar β-dicarbonyl compound is provided in a BenchChem application note.[2] The general procedure involves the condensation of the β-dicarbonyl compound, an aldehyde, a nitro-ketone, and ammonium acetate.[2] The reaction is typically monitored by Thin Layer Chromatography (TLC), and the product is purified by column chromatography.[2]
Table 2: Representative Yields for Hantzsch-Type Synthesis with a Similar β-Dicarbonyl Compound
| Entry | Aldehyde (R-CHO) | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 4-Cl-C₆H₄CHO | Ethyl Acetoacetate | 4-(4-chlorophenyl)-1,4-dihydropyridine derivative | 92 |
| 2 | 4-MeO-C₆H₄CHO | Ethyl Acetoacetate | 4-(4-methoxyphenyl)-1,4-dihydropyridine derivative | 95 |
| 3 | 4-NO₂-C₆H₄CHO | Ethyl Acetoacetate | 4-(4-nitrophenyl)-1,4-dihydropyridine derivative | 90 |
Data is representative and sourced from reactions with a similar β-dicarbonyl compound as described in application notes. Yields are expected to be comparable for this compound under optimized conditions.[2]
Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and represents a plausible route for the synthesis of this compound itself, likely from diethyl oxalate and ethyl propionate.
Experimental Protocol (Plausible Synthesis of this compound):
-
Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a dry round-bottom flask under an inert atmosphere.
-
Addition of Reactants: A mixture of diethyl oxalate and ethyl propionate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (e.g., 0-5 °C).
-
Reaction: The mixture is allowed to warm to room temperature and then refluxed to drive the condensation.
-
Work-up: The reaction is quenched with a dilute acid, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Enzymatic Reduction
This compound is a substrate for the enzyme this compound reductase.[6] This enzyme catalyzes its asymmetric reduction to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate.[6]
Reaction:
diethyl (2R,3R)-2-methyl-3-hydroxysuccinate + NADP⁺ ⇌ this compound + NADPH + H⁺[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized pathway for the Hantzsch dihydropyridine synthesis.
Caption: Experimental workflow for the plausible synthesis of this compound.
References
- 1. Diethyl oxalpropionate | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 2. benchchem.com [benchchem.com]
- 3. diethyl (2R,3R)-2-methyl-3-hydroxysuccinate | C9H16O5 | CID 440395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
Safety Operating Guide
Essential Guide to the Safe Disposal of Diethyl 2-Methyl-3-Oxosuccinate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides immediate and essential safety and logistical information for the proper disposal of Diethyl 2-methyl-3-oxosuccinate.
Core Principle: Professional Disposal Required
This compound, due to its potential environmental hazards, must be disposed of as hazardous waste. The primary and mandated procedure is to engage a licensed disposal company for the management of surplus and non-recyclable solutions. Under no circumstances should this chemical be discharged into drains or the environment.
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including eye protection, face protection, and chemical-resistant gloves.[1][2][3]
-
Ventilation: Handle the chemical in a well-ventilated area to avoid inhalation of vapors, mist, or gas.[2]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert absorbent material and collect it into a suitable, closed container for disposal as hazardous waste.[3]
Waste Collection and Storage Procedures
Proper containment and labeling are critical steps before the collection by a licensed disposal service.
-
Containers: Use only appropriate and compatible containers for storing chemical waste.[4][5][6] The container must be well-sealed and undamaged.[5][7] It is recommended to fill liquid waste containers to approximately 75-90% of their capacity to allow for expansion.[5][8]
-
Labeling: All waste containers must be clearly labeled as hazardous waste as soon as accumulation begins.[4][6] The label should identify the contents, including the generic name(s) of the components.[5]
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area at or near the point of generation.[4] Incompatible chemicals must be segregated to prevent dangerous reactions.[5][6] Secondary containment should be used to prevent spills from reaching drains.[6]
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Hazards | Harmful to aquatic life. Discharge into the environment must be avoided. | [3] |
| Container Requirements | Use suitable, closed, and properly labeled containers. | [4][5] |
| Personal Protective Equipment | Wear eye protection/face protection, and protective gloves. | [1][2][3] |
| Spill Procedure | Soak up with inert absorbent material and dispose of as hazardous waste. | [3] |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the full Safety Data Sheet (SDS) for this compound and to comply with all federal, state, and local environmental regulations. Always follow your institution's specific chemical hygiene and waste disposal plans.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl 2-methyl-3-oxosuccinate
For Immediate Reference: Key Safety and Handling Information
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Diethyl 2-methyl-3-oxosuccinate (CAS No. 759-65-9). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant.[1] The following personal protective equipment is mandatory when handling this chemical to minimize exposure and prevent injury.
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Chemical safety goggles (meeting EN166 or OSHA 29 CFR 1910.133 standards) | Nitrile or Butyl rubber gloves (minimum 5-mil thickness). Change gloves immediately if contact occurs. | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant apron or coveralls over a laboratory coat | Air-purifying respirator with organic vapor cartridges may be necessary for large spills or in poorly ventilated areas. |
| Waste Disposal | Chemical safety goggles | Nitrile or Butyl rubber gloves | Laboratory coat | Not generally required if handling sealed waste containers in a well-ventilated area. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key stages of its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Guidance
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks. If the container is compromised, follow the spill cleanup procedure immediately.
-
Storage: Store this compound in a tightly sealed, chemically resistant container.[1] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Handling and Experimental Use
-
Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn as detailed in Table 1.
-
Work Area Preparation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1] Ensure an eyewash station and safety shower are readily accessible.
-
Dispensing: When dispensing the chemical, avoid splashing and the generation of aerosols. Use appropriate tools such as a pipette or a syringe.
-
Experimental Procedures: When used in experiments, be mindful of the reaction conditions. Thermal decomposition can release irritating gases and vapors.
Spill Cleanup Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. For large spills, evacuate the laboratory.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Absorb the Chemical: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect Waste: Once the chemical is fully absorbed, use non-sparking tools to carefully scoop the material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the sealed waste container and any contaminated PPE according to the waste disposal plan.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all waste, including contaminated consumables and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
